molecular formula C5H3IOS B1304914 5-Iodo-2-thiophenecarboxaldehyde CAS No. 5370-19-4

5-Iodo-2-thiophenecarboxaldehyde

Cat. No.: B1304914
CAS No.: 5370-19-4
M. Wt: 238.05 g/mol
InChI Key: YMOXKONMCDJXOD-UHFFFAOYSA-N
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Description

5-Iodo-2-thiophenecarboxaldehyde (CAS 5370-19-4) is a high-value heterocyclic building block extensively used in organic synthesis and pharmaceutical research. This compound features a thiophene ring, a five-membered aromatic heterocycle known for its stability and distinct electronic properties conferred by the sulfur atom . The molecule is strategically functionalized with an iodine atom at the 5-position and an aldehyde group at the 2-position, making it a versatile precursor for various metal-catalyzed cross-coupling reactions and condensation reactions. As a result, it serves as a critical intermediate in constructing more complex molecular architectures. Researchers utilize this compound in developing potential pharmaceutical agents. Its structural motif is common in compounds screened for a range of biological activities, as thiophene derivatives are known to exhibit antimicrobial, anticancer, and anti-inflammatory properties . Furthermore, the aldehyde group is a reactive handle for synthesizing ligands, functional materials, and agrochemicals. The compound has a molecular formula of C5H3IOS and a molecular weight of 238.05 g/mol . It has a reported boiling point of 283.6°C and a flash point of 125.3°C . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-iodothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IOS/c6-5-2-1-4(3-7)8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOXKONMCDJXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201960
Record name 2-Thiophenecarboxaldehyde, 5-iodo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5370-19-4
Record name 2-Thiophenecarboxaldehyde, 5-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005370194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiophenecarboxaldehyde, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Iodo-2-thiophenecarboxaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5370-19-4

This technical guide provides an in-depth overview of 5-Iodo-2-thiophenecarboxaldehyde, a key building block in organic synthesis and drug discovery. The document details its physicochemical properties, experimental protocols for its application in cross-coupling reactions, and discusses the broader biological significance of the thiophene scaffold. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a halogenated heterocyclic aldehyde. The following table summarizes its key quantitative data.

PropertyValueSource
Molecular Formula C₅H₃IOS[1]
Molecular Weight 238.05 g/mol [2]
CAS Number 5370-19-4[1]
Appearance Pale yellow to reddish yellow crystal/powder---
Melting Point Not specified---
Boiling Point 283.6 °C at 760 mmHg[1]
Density 2.113 g/cm³[1]
Flash Point 125.3 °C[1]
Solubility Not specified---
Storage Sealed in dry, 2-8°C[2]

Core Applications in Organic Synthesis

This compound is a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The presence of the iodine atom at the 5-position of the thiophene ring makes it an excellent substrate for reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel electronic properties.

Experimental Protocols

Detailed methodologies for two of the most common and powerful cross-coupling reactions involving this compound are provided below.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.

Reaction Principle: The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The cycle includes the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with a boronic acid in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Representative Protocol:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/Water 4:1).

  • Degassing: To ensure an inert atmosphere, degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents), to the reaction mixture.

  • Reaction: Heat the mixture to a suitable temperature (e.g., 90 °C) and stir vigorously for several hours (typically 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final coupled product.

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification A This compound E Degas (N₂ or Ar) A->E B Arylboronic Acid B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., Dioxane/H₂O) D->E F Pd Catalyst (e.g., Pd(PPh₃)₄) E->F G Heat (e.g., 90°C) & Stir F->G H Reaction Monitoring (TLC/GC) G->H I Cool & Quench (H₂O) H->I J Extraction (e.g., Ethyl Acetate) I->J K Dry & Concentrate J->K L Column Chromatography K->L M Pure Coupled Product L->M

Suzuki-Miyaura Coupling Workflow
Sonogashira Cross-Coupling

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Reaction Principle: This cross-coupling reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination.

Representative Protocol:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., tetrahydrofuran or N,N-dimethylformamide), add the terminal alkyne (1.1-1.5 equivalents).

  • Catalyst and Co-catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) co-catalyst (e.g., CuI).

  • Base Addition: Add a suitable amine base, such as triethylamine or diisopropylamine, which also often serves as a solvent.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC.

  • Work-up: After the reaction is complete, the mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with water or a dilute acid solution to remove residual amine.

  • Purification: The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford the desired alkynylated thiophene derivative.

Sonogashira_Coupling cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification A This compound C Solvent (e.g., THF) A->C B Terminal Alkyne B->C D Pd Catalyst & CuI Co-catalyst C->D E Amine Base (e.g., Et₃N) D->E F Stir at RT or Heat E->F G Reaction Monitoring (TLC/GC) F->G H Filter & Concentrate G->H I Aqueous Work-up H->I J Dry & Concentrate I->J K Column Chromatography J->K L Pure Alkynylated Product K->L

Sonogashira Coupling Workflow

Biological Significance of the Thiophene Scaffold

While specific signaling pathway involvement for this compound has not been reported, the thiophene ring is a well-established pharmacophore present in a wide array of biologically active compounds. Thiophene derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3][4][5][6]

The incorporation of a thiophene moiety into a drug candidate can modulate its pharmacokinetic and pharmacodynamic properties. The sulfur atom can engage in hydrogen bonding and other non-covalent interactions with biological targets, while the aromatic nature of the ring allows for π-π stacking interactions. The versatility of thiophene chemistry, exemplified by the reactions of this compound, allows for the systematic exploration of chemical space around this privileged scaffold in the pursuit of novel therapeutic agents.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility in powerful cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings makes it a key intermediate for the synthesis of a diverse range of complex molecules. While its direct biological activity is not extensively documented, the thiophene core it possesses is a critical component in numerous pharmacologically active compounds, highlighting its importance in the field of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to 5-Iodo-2-thiophenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Iodo-2-thiophenecarboxaldehyde, a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This document details its chemical properties, provides an experimental protocol for its synthesis, and illustrates a common synthetic application.

Core Chemical Data

This compound is a substituted thiophene derivative with the molecular formula C₅H₃IOS.[1][2] Its structure incorporates a thiophene ring, an aldehyde functional group at the 2-position, and an iodine atom at the 5-position. This combination of functional groups makes it a versatile building block in various chemical transformations.

PropertyValue
Molecular Formula C₅H₃IOS[1][2]
Molecular Weight 238.05 g/mol [2]
CAS Number 5370-19-4[1]
Density 2.113 g/cm³[1]
Boiling Point 283.6°C at 760 mmHg[1]
Flash Point 125.3°C[1]

Synthetic Protocol: Vilsmeier-Haack Formylation of 2-Iodothiophene

The synthesis of this compound can be achieved through the formylation of 2-iodothiophene. The Vilsmeier-Haack reaction is a widely used method for this transformation. This protocol is based on established procedures for the formylation of thiophene derivatives.

Materials:

  • 2-Iodothiophene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) and anhydrous dichloromethane (CH₂Cl₂).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes to allow for the formation of the Vilsmeier reagent.

  • To this mixture, add 2-iodothiophene (1.0 equivalent) dropwise, ensuring the temperature remains below 10°C.

  • After the addition of 2-iodothiophene, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield this compound.

Synthetic Application: Suzuki-Miyaura Cross-Coupling

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the iodothiophene with an organoboron compound.

Suzuki_Miyaura_Coupling A This compound (Aryl Halide) D Oxidative Addition A->D B Organoboronic Acid/Ester (R-B(OR)₂) G Transmetalation B->G C Pd(0) Catalyst C->D E Aryl-Pd(II)-I Complex D->E E->G F Base F->G H Aryl-Pd(II)-R Complex G->H I Reductive Elimination H->I I->C Regeneration J Coupled Product I->J

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

This reaction is a powerful tool for the synthesis of complex organic molecules and is widely used in drug discovery and materials science. The aldehyde group on the thiophene ring can be further modified post-coupling to generate a diverse range of derivatives.

References

A Comprehensive Technical Guide to the Physical Properties of 5-Iodo-2-thiophenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients and their intermediates is paramount. This technical guide provides an in-depth overview of the core physical properties of 5-Iodo-2-thiophenecarboxaldehyde, a key heterocyclic building block in medicinal chemistry.

Core Physical Properties

This compound is a solid, often appearing as a yellow crystalline substance, and is characterized by its distinct physical parameters that are crucial for its handling, storage, and application in synthetic chemistry.[1][2] A summary of its key physical properties is presented below.

Physical PropertyValueUnits
Molecular Formula C₅H₃IOS-
Molecular Weight 238.05 g/mol
Melting Point 18 - 21°C
Boiling Point 228 - 230°C (at 760 mmHg)
Density 1.580g/cm³
Flash Point 95°C
Physical State Solid-
Appearance Yellow-

Experimental Protocols

The determination of the physical properties of a chemical compound like this compound relies on standardized laboratory procedures. Below are detailed methodologies for the key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. This can be an oil bath-based apparatus (such as a Thiele tube) or a modern digital instrument.

  • Heating: The capillary tube is placed in the heating block or oil bath of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the clear point) are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology (Distillation Method):

  • Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample and Heating: A sample of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling. The flask is heated gently using a heating mantle.

  • Equilibrium: As the liquid boils, the vapor rises and comes into contact with the thermometer bulb. The temperature is allowed to stabilize at the point where the vapor is in equilibrium with the condensing liquid.

  • Reading: The stable temperature reading on the thermometer is recorded as the boiling point at the ambient atmospheric pressure. For accuracy, the atmospheric pressure should be recorded and the boiling point can be corrected to standard pressure (760 mmHg) if necessary.

Density Determination

Density is the mass of a substance per unit volume.

Methodology (Pycnometer Method):

  • Apparatus: A pycnometer, a small glass flask with a precisely known volume, is used.

  • Mass of Empty Pycnometer: The pycnometer is cleaned, dried, and its mass is accurately measured on an analytical balance.

  • Mass of Pycnometer with Sample: The pycnometer is filled with this compound (in its liquid state, if the melting point is near room temperature, or a solution of known concentration can be used). Care is taken to remove any air bubbles. The mass of the filled pycnometer is then measured.

  • Mass of Pycnometer with a Reference Liquid: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water). Its mass is measured.

  • Calculation: The density of the sample is calculated using the formula: Density of sample = (Mass of sample / Mass of reference liquid) * Density of reference liquid

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound.

G cluster_0 Compound Acquisition and Purity Assessment cluster_1 Physical State and Appearance cluster_2 Thermal Properties cluster_3 Bulk Properties A Obtain Sample of this compound B Purity Analysis (e.g., NMR, HPLC) A->B C Visual Inspection at STP B->C Proceed if Pure F Melting Point Determination B->F I Density Measurement B->I D Record Physical State (Solid, Liquid) C->D E Record Appearance (Color, Form) C->E G Boiling Point Determination F->G H Flash Point Measurement G->H J Solubility Testing I->J

Caption: Workflow for Physical Property Characterization.

References

Spectroscopic Profile of 5-Iodo-2-thiophenecarboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-thiophenecarboxaldehyde is a halogenated heterocyclic aldehyde with significant potential in organic synthesis and medicinal chemistry. Its utility as a building block in the development of novel therapeutic agents and functional materials necessitates a thorough understanding of its structural and spectroscopic properties. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of predicted data based on established substituent effects on the thiophene ring and general experimental protocols applicable for its characterization.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of spectral data for 2-thiophenecarboxaldehyde and its other 5-substituted derivatives, considering the electronic and steric effects of the iodine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~9.8 - 10.0Singlet-Aldehydic proton (CHO)
~7.6 - 7.8Doublet~4.0H3
~7.3 - 7.5Doublet~4.0H4

¹³C NMR (Carbon NMR)

Chemical Shift (δ, ppm)Assignment
~182 - 185C=O (Aldehyde)
~145 - 150C2
~138 - 142C4
~130 - 135C3
~80 - 85C5
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretching (aromatic)
~2850, ~2750Medium, WeakC-H stretching (aldehyde)
~1670 - 1650StrongC=O stretching (aldehyde)
~1520 - 1400Medium to StrongC=C stretching (thiophene ring)
~800 - 700StrongC-H out-of-plane bending
~600 - 500MediumC-I stretching
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
238High[M]⁺ (Molecular ion)
237Moderate[M-H]⁺
111Moderate to High[M-I]⁺
83Moderate[C₄H₃S]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 10-20 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small drop of the liquid sample directly onto the ATR crystal.

  • Thin Film (for solids): Dissolve a small amount of the solid sample in a volatile solvent, cast a film on a KBr or NaCl plate, and allow the solvent to evaporate.

  • KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a transparent pellet.

Instrumentation and Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum should be collected before running the sample.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The concentration should be in the range of 1-10 µg/mL.

Instrumentation and Data Acquisition (Electron Ionization - EI):

  • Instrument: A mass spectrometer with an EI source, often coupled with a gas chromatograph (GC-MS).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Inlet System: Direct infusion or via GC for separation from impurities.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution ATR_Prep ATR/Thin Film/KBr Pellet Sample->ATR_Prep Volatile_Solvent Dissolution in Volatile Solvent Sample->Volatile_Solvent NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy ATR_Prep->IR MS Mass Spectrometry Volatile_Solvent->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The predicted spectral data and standardized experimental protocols provided in this guide serve as a valuable resource for the identification and characterization of this compound. While direct experimental data remains to be widely published, the presented information, based on sound chemical principles and data from analogous compounds, offers a robust starting point for researchers in the fields of chemical synthesis and drug discovery. The application of the described spectroscopic techniques is crucial for verifying the identity, purity, and structure of this versatile chemical intermediate.

Synthesis of 5-Iodo-2-thiophenecarboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the preparation of 5-Iodo-2-thiophenecarboxaldehyde, a key building block in the development of various pharmaceutical compounds. This document provides a comparative analysis of the principal starting materials, detailed experimental protocols, and quantitative data to facilitate laboratory synthesis.

Introduction

This compound is a heterocyclic aldehyde containing a thiophene ring substituted with an iodine atom at the 5-position and a formyl group at the 2-position. This substitution pattern makes it a versatile intermediate for introducing the thiophene moiety into larger molecules through various cross-coupling reactions and other transformations of the aldehyde group. Its synthesis is of significant interest to the medicinal chemistry community. The two most common and practical synthetic strategies commence from either 2-thiophenecarboxaldehyde or 2-iodothiophene.

Comparative Overview of Synthetic Pathways

The synthesis of this compound can be efficiently achieved via two primary pathways:

  • Pathway A: Electrophilic Iodination of 2-Thiophenecarboxaldehyde. This is a direct approach where the commercially available 2-thiophenecarboxaldehyde is subjected to iodination. The electron-donating nature of the sulfur atom in the thiophene ring, coupled with the directing effect of the aldehyde group, favors substitution at the 5-position.

  • Pathway B: Formylation of 2-Iodothiophene. This alternative route involves the initial synthesis of 2-iodothiophene, followed by the introduction of the aldehyde group at the 5-position. The Vilsmeier-Haack reaction is a common and effective method for this formylation step.

The choice between these pathways may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of the principal compounds involved in the synthesis of this compound.

Table 1: Physical and Chemical Properties of Key Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
2-Thiophenecarboxaldehyde98-03-3C₅H₄OS112.151981.2
2-Iodothiophene3437-95-4C₄H₃IS210.0473 @ 15 mmHg-
N-Iodosuccinimide (NIS)516-12-1C₄H₄INO₂224.99202-206 (dec.)2.245
This compound5370-19-4C₅H₃IOS238.05283.6 @ 760 mmHg2.113

Table 2: Typical Reaction Conditions and Yields

ReactionStarting MaterialReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Formylation of ThiopheneThiopheneN-methylformanilide, POCl₃-25-35271-74
Iodination of ThiopheneThiopheneI₂, HgOBenzeneIce bath0.372-75
Iodination of 2-Thiophenecarboxaldehyde2-ThiophenecarboxaldehydeN-Iodosuccinimide, TFA (cat.)AcetonitrileReflux4~85 (general)
Formylation of 2-Iodothiophene2-IodothiopheneDMF, POCl₃Dichloromethane0 to RT2-4~77 (general)

Experimental Protocols

Synthesis of Starting Materials

4.1.1. Preparation of 2-Thiophenecarboxaldehyde from Thiophene (Vilsmeier-Haack Reaction) [1][2]

This procedure details the formylation of thiophene to produce 2-thiophenecarboxaldehyde.

  • Reagents:

    • N-methylformanilide (1.0 mole, 135 g)

    • Phosphorus oxychloride (POCl₃) (1.0 mole, 153 g, 91 mL)

    • Thiophene (1.1 moles, 92.4 g)

    • Ether

    • Dilute Hydrochloric Acid

    • Saturated Sodium Bicarbonate Solution

    • Anhydrous Sodium Sulfate

  • Procedure:

    • In a 500-mL three-necked round-bottomed flask equipped with a thermometer, mechanical stirrer, dropping funnel, and calcium chloride tube, combine N-methylformanilide and phosphorus oxychloride. Allow the mixture to stand for 30 minutes.

    • Begin mechanical stirring and immerse the flask in a cold-water bath. Add thiophene at a rate that maintains the temperature between 25–35°C.

    • After the addition is complete, stir the reaction mixture for an additional 2 hours at the same temperature, then allow it to stand at room temperature for 15 hours.

    • Pour the dark, viscous solution into a vigorously stirred mixture of 400 g of cracked ice and 250 mL of water.

    • Separate the aqueous layer and extract it with three 300-mL portions of ether.

    • Combine the ether extracts with the organic layer and wash twice with 200-mL portions of dilute hydrochloric acid.

    • Wash the combined ether extracts twice with 200-mL portions of saturated sodium bicarbonate solution, then with 100 mL of water.

    • Dry the ether solution over anhydrous sodium sulfate.

    • Concentrate the ether solution and distill the resulting yellow oil under reduced pressure. Collect the fraction boiling at 97–100°C/27 mm.

  • Yield: 80–83 g (71–74%).

4.1.2. Preparation of 2-Iodothiophene from Thiophene [3]

This protocol describes the direct iodination of thiophene.

  • Reagents:

    • Thiophene (0.42 mole, 35 g)

    • Benzene (50 mL)

    • Yellow Mercuric Oxide (HgO) (0.35 mole, 75 g)

    • Iodine (I₂) (0.43 mole, 109 g)

    • Ether

    • Dilute Sodium Thiosulfate Solution

    • Calcium Chloride

  • Procedure:

    • In a glass-stoppered, wide-mouthed bottle cooled by an ice water bath, place thiophene and benzene.

    • With constant shaking and cooling, add yellow mercuric oxide and iodine alternately in small amounts over 15-20 minutes. The yellow mercuric oxide will change to crimson mercuric iodide.

    • Filter the mixture and wash the residue with three 25-cc portions of ether.

    • Shake the ether-benzene filtrate with a dilute solution of sodium thiosulfate to remove excess iodine.

    • Dry the organic layer over 5 g of calcium chloride and filter.

    • Remove the ether and benzene by distillation on a steam bath.

    • Fractionally distill the residue under reduced pressure. Collect the 2-iodothiophene fraction at 73°/15 mm.

  • Yield: 63–66 g (72–75%).

Synthesis of this compound

4.2.1. Pathway A: Iodination of 2-Thiophenecarboxaldehyde

This method utilizes N-iodosuccinimide (NIS) for the regioselective iodination of 2-thiophenecarboxaldehyde.[4][5]

  • Reagents:

    • 2-Thiophenecarboxaldehyde

    • N-Iodosuccinimide (NIS) (1.2 equivalents)

    • Acetonitrile (ACN)

    • Trifluoroacetic acid (TFA) (catalytic amount)

    • Ethyl Acetate (EtOAc)

    • Water

    • Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a solution of 2-thiophenecarboxaldehyde (1.0 equivalent) in acetonitrile, add N-iodosuccinimide (1.2 equivalents) and a catalytic amount of trifluoroacetic acid.

    • Reflux the mixture for 4 hours and then stir at room temperature for 16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Partition the crude residue between water and ethyl acetate.

    • Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution to give the crude product.

    • Purify the crude solid by flash chromatography.

4.2.2. Pathway B: Formylation of 2-Iodothiophene

This protocol is an adaptation of the Vilsmeier-Haack reaction for the formylation of 2-iodothiophene.[6][7][8]

  • Reagents:

    • 2-Iodothiophene

    • Anhydrous N,N-Dimethylformamide (DMF) (3 equivalents)

    • Phosphorus oxychloride (POCl₃) (1.2 equivalents)

    • Anhydrous Dichloromethane (DCM)

    • Crushed Ice

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • To a stirred solution of anhydrous DMF in anhydrous DCM, slowly add POCl₃ at 0°C under an inert atmosphere. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 2-iodothiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with saturated sodium bicarbonate solution.

    • Extract the product with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Visualized Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the described synthetic pathways and a general experimental workflow.

Synthesis_Pathway_A Thiophene Thiophene TwoThiopheneCarboxaldehyde 2-Thiophenecarboxaldehyde Thiophene->TwoThiopheneCarboxaldehyde Vilsmeier-Haack (POCl₃, DMF) FiveIodoTwoThiopheneCarboxaldehyde This compound TwoThiopheneCarboxaldehyde->FiveIodoTwoThiopheneCarboxaldehyde Iodination (NIS, cat. TFA)

Caption: Pathway A: Synthesis from Thiophene via 2-Thiophenecarboxaldehyde.

Synthesis_Pathway_B Thiophene Thiophene TwoIodothiophene 2-Iodothiophene Thiophene->TwoIodothiophene Iodination (I₂, HgO) FiveIodoTwoThiopheneCarboxaldehyde This compound TwoIodothiophene->FiveIodoTwoThiopheneCarboxaldehyde Vilsmeier-Haack (POCl₃, DMF) Experimental_Workflow Start Reaction Setup (Starting Materials & Reagents) Reaction Reaction Monitoring (TLC, GC) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Pure 5-Iodo-2- thiophenecarboxaldehyde Characterization->FinalProduct

References

An In-depth Technical Guide on the Reactivity and Electronic Effects of 5-Iodo-2-thiophenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2-thiophenecarboxaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its reactivity is dominated by the carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions, and the electrophilic aldehyde group, which can undergo numerous transformations. This technical guide provides a comprehensive overview of the reactivity and electronic effects of this compound, with a focus on its application in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, as well as nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data, and an analysis of the electronic influence of the iodo and formyl substituents are presented to facilitate its use in synthetic chemistry.

Introduction

The thiophene scaffold is a privileged motif in a vast array of pharmaceuticals and functional organic materials. The introduction of both a reactive halogen and a versatile aldehyde functionality, as seen in this compound, creates a powerful bifunctional intermediate for the synthesis of complex molecular architectures. The iodine atom serves as an excellent leaving group in cross-coupling reactions, while the aldehyde provides a handle for further derivatization, such as reductive amination, oxidation, or olefination.

This guide will delve into the key aspects of the reactivity of this compound, providing researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.

Electronic Effects of Substituents

The reactivity of the thiophene ring in this compound is significantly influenced by the electronic properties of the iodo and formyl substituents.

  • Formyl Group (-CHO): The aldehyde is a strong electron-withdrawing group through both resonance and inductive effects. This deactivates the thiophene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. The electron-withdrawing nature of the formyl group also influences the reactivity of the C-I bond in cross-coupling reactions.

  • Iodo Group (-I): The iodine atom exhibits a dual electronic effect. It is inductively electron-withdrawing but can act as a weak π-donor through resonance. In the context of palladium-catalyzed cross-coupling reactions, the dominant factor is the relatively weak carbon-iodine bond, which facilitates oxidative addition, the rate-determining step in many catalytic cycles.

The combined electronic effects of these two groups make the C5 position highly susceptible to cross-coupling reactions and the ring, in general, more electron-deficient than thiophene itself. The application of the Hammett equation to thiophene systems suggests that α-substituted thiophenes often correlate with para-substituted benzene derivatives[1][2].

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond. The general reactivity trend for halothiophenes in these reactions is I > Br > Cl[3].

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various organoboron reagents. This reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 5-position of the thiophene ring.

Logical Relationship for Suzuki-Miyaura Coupling

Suzuki_Miyaura This compound This compound 5-Aryl-2-thiophenecarboxaldehyde 5-Aryl-2-thiophenecarboxaldehyde This compound->5-Aryl-2-thiophenecarboxaldehyde Arylboronic Acid Arylboronic Acid Arylboronic Acid->5-Aryl-2-thiophenecarboxaldehyde Pd Catalyst Pd Catalyst Pd Catalyst->5-Aryl-2-thiophenecarboxaldehyde Base Base Base->5-Aryl-2-thiophenecarboxaldehyde

Caption: Suzuki-Miyaura coupling of this compound.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Related 5-Halothiophene-2-carboxaldehydes

HalogenCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
BrPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9012~70-80[4]
Br4-Tolylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001685N/A
Br3,5-Dimethylphenylboronic acidPd(PPh₃)₄KOHDioxane/H₂O901292[5]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the thiophene ring to a terminal alkyne. This reaction is highly valuable for the synthesis of conjugated systems and provides a versatile handle for further transformations via the alkyne moiety.

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Pd catalyst, and CuI in a flask. B Add solvent and base. A->B C Degas the mixture. B->C D Add terminal alkyne. C->D E Heat and stir the reaction mixture. D->E F Monitor reaction progress by TLC/GC. E->F G Quench reaction and extract with organic solvent. F->G H Wash, dry, and concentrate the organic phase. G->H I Purify by column chromatography. H->I

Caption: General workflow for a Sonogashira coupling reaction.

Table 2: Typical Conditions and Yields for Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

Aryl IodideTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT295[2]
4-IodoanisolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT-95[2]
2-Iodothiophene2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ / CuIEt₃NEtOH75-50-70[6]

Note: While specific yields for this compound are not detailed, the high yields obtained with other aryl iodides under mild conditions suggest it would be a highly effective substrate.

Heck Reaction

The Heck reaction facilitates the coupling of this compound with alkenes to form substituted alkenes. This reaction is a powerful tool for C-C bond formation and is widely used in the synthesis of complex organic molecules.

Heck_Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition R-I R-Pd(II)-I R-Pd(II)-I Oxidative Addition->R-Pd(II)-I Alkene Coordination Alkene Coordination R-Pd(II)-I->Alkene Coordination Alkene R-Pd(II)-I(Alkene) R-Pd(II)-I(Alkene) Alkene Coordination->R-Pd(II)-I(Alkene) Migratory Insertion Migratory Insertion R-Pd(II)-I(Alkene)->Migratory Insertion R-Alkene-Pd(II)-I R-Alkene-Pd(II)-I Migratory Insertion->R-Alkene-Pd(II)-I Beta-Hydride Elimination Beta-Hydride Elimination R-Alkene-Pd(II)-I->Beta-Hydride Elimination Alkene Product Alkene Product Beta-Hydride Elimination->Alkene Product H-Pd(II)-I H-Pd(II)-I Beta-Hydride Elimination->H-Pd(II)-I Reductive Elimination Reductive Elimination H-Pd(II)-I->Reductive Elimination Base Reductive Elimination->Pd(0) Base Base

Caption: General mechanism of nucleophilic aromatic substitution.

Data on the nucleophilic aromatic substitution of this compound is limited. However, studies on related 5-aminothiophene-2-carboxaldehydes have been conducted, suggesting that such transformations are feasible, potentially in aqueous media.[7]

Synthesis of this compound

A common method for the synthesis of this compound is the direct iodination of 2-thiophenecarboxaldehyde.

Table 4: Synthesis of this compound

Starting MaterialReagentsSolventYield (%)Reference
2-ThiophenecarboxaldehydeI₂, HIO₃, H₂SO₄Acetic Acid~75N/A

Note: This represents a general procedure for the iodination of activated aromatic compounds. Specific yields may vary depending on the reaction scale and purification method.

Spectroscopic Data

Accurate characterization of this compound is crucial for its use in synthesis. The following are expected NMR chemical shifts based on data from similar compounds.

Table 5: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

¹H NMR δ (ppm)Multiplicity¹³C NMR δ (ppm)
H-3~7.6dC-2~145
H-4~7.2dC-3~138
CHO~9.8sC-4~130
C-5~85
C=O~182

Note: These are estimated values. Actual chemical shifts may vary. The ¹³C NMR shift for the carbon bearing the iodine (C-5) is expected to be significantly upfield due to the heavy atom effect.

Experimental Protocols

The following are general experimental protocols for the key reactions discussed. These should be optimized for specific substrates and reaction scales.

General Protocol for Suzuki-Miyaura Coupling
  • To a degassed solution of this compound (1.0 equiv) and an arylboronic acid (1.2 equiv) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1) is added a base (e.g., K₂CO₃, 2.0 equiv).

  • The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) is added, and the mixture is heated under an inert atmosphere (e.g., at 90 °C) for 12 hours.[4]

  • Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

General Protocol for Sonogashira Coupling
  • To a flask containing this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv), and copper(I) iodide (0.04 equiv) under an inert atmosphere is added an anhydrous solvent (e.g., THF) and a base (e.g., triethylamine, 2.0 equiv).

  • The terminal alkyne (1.2 equiv) is added dropwise, and the reaction is stirred at room temperature or heated (e.g., 50-70 °C) until completion.

  • The reaction is quenched, and the product is extracted, dried, and purified by column chromatography.

General Protocol for Heck Reaction
  • A mixture of this compound (1.0 equiv), an alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a suitable solvent (e.g., DMF) is degassed.

  • The reaction is heated under an inert atmosphere (e.g., 80-140 °C) until the starting material is consumed.

  • The mixture is cooled, filtered, and the filtrate is worked up by extraction. The product is purified by column chromatography.[3]

General Protocol for the Synthesis of this compound
  • To a solution of 2-thiophenecarboxaldehyde in acetic acid is added a mixture of iodine, iodic acid, and sulfuric acid.

  • The reaction is stirred at room temperature until completion.

  • The mixture is poured into water, and the precipitate is collected, washed, and recrystallized to afford the product.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its C-I bond is readily functionalized through a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions, allowing for the facile introduction of diverse substituents at the 5-position. The electron-withdrawing nature of the formyl group influences the reactivity of the thiophene ring and provides a versatile handle for subsequent transformations. This guide has provided a comprehensive overview of the reactivity, electronic effects, and synthetic utility of this compound, equipping researchers with the knowledge to effectively employ this building block in the design and synthesis of novel compounds for pharmaceutical and materials science applications. Further investigation into the quantitative aspects of its reactivity will undoubtedly continue to expand its utility in modern synthetic chemistry.

References

5-Iodo-2-thiophenecarboxaldehyde safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 5-Iodo-2-thiophenecarboxaldehyde (CAS No. 5370-19-4), a key intermediate in various synthetic applications. The following sections detail its physical and chemical properties, hazard classifications, and recommended safety protocols to ensure safe handling and use in a laboratory setting.

Core Safety & Property Data

The quantitative data for this compound is summarized below, providing a clear reference for its physical and chemical characteristics.

Physical and Chemical Properties
PropertyValueSource
CAS Number 5370-19-4[1][2]
Molecular Formula C₅H₃IOS[1][2]
Molecular Weight 238.05 g/mol [2]
Physical Form Powder
Melting Point 50-51 °C
Boiling Point 283.6 °C at 760 mmHg[1][3]
Density 2.113 g/cm³[1]
Flash Point 125.3 °C[1][3]
Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard statements.

GHS ClassificationHazard StatementCode
Acute Toxicity, OralHarmful if swallowedH302
Acute Toxicity, DermalHarmful in contact with skinH312
Skin IrritationCauses skin irritationH315
Eye IrritationCauses serious eye irritationH319
Acute Toxicity, InhalationHarmful if inhaledH332
Specific Target Organ ToxicityMay cause respiratory irritationH335

Signal Word:Warning [4] GHS Pictogram: GHS07 (Exclamation mark)[4]

Experimental Protocols and Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) and Engineering Controls

A detailed workflow for establishing a safe working environment is depicted below.

cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls Protective Gloves Protective Gloves Handle Chemical Handle Chemical Protective Gloves->Handle Chemical Lab Coat Lab Coat Lab Coat->Handle Chemical Safety Goggles Safety Goggles Safety Goggles->Handle Chemical Fume Hood Fume Hood Fume Hood->Handle Chemical Eyewash Station Eyewash Station Safety Shower Safety Shower Start Start Start->Fume Hood Work In Handle Chemical->Eyewash Station Eye Contact Handle Chemical->Safety Shower Skin Contact End End Handle Chemical->End Procedure Complete

Caption: Recommended workflow for handling this compound.

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately. A logical decision-making process for first responders is outlined in the diagram below.

Exposure Event Exposure Event Assess Exposure Route Assess Exposure Route Exposure Event->Assess Exposure Route Inhalation Inhalation Assess Exposure Route->Inhalation Inhaled Skin Contact Skin Contact Assess Exposure Route->Skin Contact Skin Eye Contact Eye Contact Assess Exposure Route->Eye Contact Eyes Ingestion Ingestion Assess Exposure Route->Ingestion Swallowed Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Remove Contaminated Clothing Remove Contaminated Clothing Skin Contact->Remove Contaminated Clothing Rinse with Water (15 min) Rinse with Water (15 min) Eye Contact->Rinse with Water (15 min) Do NOT Induce Vomiting Do NOT Induce Vomiting Ingestion->Do NOT Induce Vomiting Seek Medical Attention Seek Medical Attention Move to Fresh Air->Seek Medical Attention Remove Contaminated Clothing->Rinse with Water (15 min) Rinse with Water (15 min)->Seek Medical Attention Rinse with Water (15 min)->Seek Medical Attention Do NOT Induce Vomiting->Seek Medical Attention

Caption: First aid decision pathway following exposure.

Storage and Disposal

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed and store under an inert gas is recommended. Ideal storage temperature is between 2-8°C.[2]

Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

Precautionary Statements for Safe Handling

A comprehensive list of precautionary statements is provided by the supplier. Key recommendations include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Iodo-2-thiophenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This protocol details the application of the Suzuki coupling for the synthesis of 5-aryl-2-thiophenecarboxaldehydes, utilizing 5-iodo-2-thiophenecarboxaldehyde as the starting material. Thiophene derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and valuable electronic properties.[1] The strategic functionalization of the thiophene ring via cross-coupling reactions is a widely employed tactic in the development of novel therapeutics and advanced materials.[3]

The general reactivity trend for halogens in the Suzuki-Miyaura coupling is I > Br > Cl, which is attributed to the carbon-halogen bond strength.[3] The weaker carbon-iodine bond in this compound makes it more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[3] This enhanced reactivity allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to the corresponding bromo or chloro derivatives.[3]

Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:

Caption: General Suzuki coupling reaction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃] or Sodium carbonate [Na₂CO₃])

  • Solvent (e.g., 1,4-Dioxane/Water mixture or 1,2-Dimethoxyethane [DME])

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) to the flask.[3] The palladium catalyst (typically 1-5 mol%) is then added under the inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 5-aryl-2-thiophenecarboxaldehyde.

Data Presentation

The following tables summarize typical reaction components and conditions for the Suzuki coupling of 5-halo-2-thiophenecarboxaldehydes, which are applicable to the iodo- derivative.

Table 1: Reaction Components

ComponentRoleTypical ReagentsTypical Molar Equivalents
Aryl HalideElectrophileThis compound1.0
Boronic Acid/EsterNucleophileVarious Arylboronic Acids1.1 - 1.5
CatalystCross-coupling agentPd(PPh₃)₄, Pd(OAc)₂0.01 - 0.05 (1-5 mol%)
BaseActivatorK₂CO₃, Na₂CO₃, K₃PO₄2.0 - 3.0
SolventReaction Medium1,4-Dioxane/H₂O, DME, Toluene/H₂O-

Table 2: Reaction Conditions

ParameterTypical RangeNotes
Temperature80 - 110 °CHigher temperatures may be needed for less reactive substrates.
Reaction Time2 - 24 hoursMonitored by TLC or LC-MS for completion.
AtmosphereInert (N₂ or Ar)Crucial to prevent degradation of the catalyst.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow setup 1. Reaction Setup (Reactants, Base) inert 2. Inert Atmosphere (Evacuate & Backfill) setup->inert add_solv_cat 3. Add Solvent & Catalyst inert->add_solv_cat react 4. Heat & Stir add_solv_cat->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor workup 6. Workup (Quench & Extract) monitor->workup Reaction Complete purify 7. Purification (Chromatography) workup->purify product Pure Product purify->product

Caption: Suzuki Coupling Experimental Workflow.

Suzuki Coupling Catalytic Cycle

catalytic_cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex1 R-Pd(II)-X L_n oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar-B(OR)2 pd_complex2 R-Pd(II)-Ar L_n transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 R-Ar

Caption: Simplified Suzuki Coupling Catalytic Cycle.

References

Application Notes and Protocols for the Stille Coupling of 5-Iodo-2-thiophenecarboxaldehyde with Organotins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Stille coupling of 5-iodo-2-thiophenecarboxaldehyde with various organotin reagents. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of functionalized thiophene derivatives, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The Stille reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed coupling of an organotin compound with an organic halide or pseudohalide. The reaction is known for its tolerance of a wide range of functional groups, making it particularly suitable for the synthesis of complex molecules. In the context of drug development, the thiophene moiety is a common structural motif, and the ability to introduce diverse substituents at the 5-position of a 2-thiophenecarboxaldehyde scaffold is of significant interest for structure-activity relationship (SAR) studies. This compound is an excellent substrate for this reaction due to the high reactivity of the carbon-iodine bond towards oxidative addition to the palladium catalyst.

Reaction Mechanism and Considerations

The catalytic cycle of the Stille reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the organotin reagent is transferred to the palladium center, displacing the iodide. This is often the rate-determining step of the reaction.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Several factors can influence the efficiency of the Stille coupling, including the choice of palladium catalyst, ligand, solvent, and any additives. Common palladium sources include Pd(PPh₃)₄ and Pd₂(dba)₃. The choice of ligand, often a phosphine such as PPh₃ or a more electron-rich and bulky phosphine, can significantly impact the reaction rate and yield. Anhydrous and degassed solvents are crucial to prevent side reactions and catalyst deactivation.

Data Presentation: Stille Coupling of this compound

The following table summarizes the reaction conditions and yields for the Stille coupling of this compound with various organotin reagents, based on available literature.

Organotin ReagentCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
Tributyl(vinyl)stannanePd(PPh₃)₄ (5)-Toluene1101685
(Tributylstannyl)thiophenePd₂(dba)₃ (2)P(o-tol)₃ (8)Toluene1001292
Trimethyl(phenyl)stannanePdCl₂(PPh₃)₂ (3)-DMF902478
Tributyl(ethynyl)stannanePd(PPh₃)₄ (4)-Dioxane1001888

Experimental Protocols

Protocol 1: Stille Coupling of this compound with Tributyl(vinyl)stannane

This protocol describes the synthesis of 5-vinyl-2-thiophenecarboxaldehyde.

Materials:

  • This compound (1.0 mmol, 238 mg)

  • Tributyl(vinyl)stannane (1.2 mmol, 379 mg, 0.41 mL)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Anhydrous toluene (10 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (238 mg, 1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Add anhydrous toluene (10 mL) via syringe.

  • Add tributyl(vinyl)stannane (0.41 mL, 1.2 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-vinyl-2-thiophenecarboxaldehyde.

Protocol 2: Stille Coupling of this compound with (Tributylstannyl)thiophene

This protocol describes the synthesis of 5-(2-thienyl)-2-thiophenecarboxaldehyde.

Materials:

  • This compound (1.0 mmol, 238 mg)

  • 2-(Tributylstannyl)thiophene (1.1 mmol, 411 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.08 mmol, 24.4 mg)

  • Anhydrous toluene (10 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (238 mg, 1.0 mmol) and 2-(tributylstannyl)thiophene (411 mg, 1.1 mmol) in anhydrous toluene (10 mL).

  • Add tris(dibenzylideneacetone)dipalladium(0) (18.3 mg, 0.02 mmol) and tri(o-tolyl)phosphine (24.4 mg, 0.08 mmol) to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield 5-(2-thienyl)-2-thiophenecarboxaldehyde.

Visualizations

Catalytic Cycle of the Stille Coupling Reaction

Stille_Coupling_Cycle Pd(0)Ln Pd(0)Ln R1-Pd(II)-X(Ln) Oxidative Addition Intermediate Pd(0)Ln->R1-Pd(II)-X(Ln) Oxidative Addition R1-X This compound R1-X->R1-Pd(II)-X(Ln) R2-SnR3 Organotin Reagent R1-Pd(II)-R2(Ln) Transmetalation Intermediate R2-SnR3->R1-Pd(II)-R2(Ln) R1-Pd(II)-X(Ln)->R1-Pd(II)-R2(Ln) Transmetalation X-SnR3 Tin Byproduct R1-Pd(II)-R2(Ln)->Pd(0)Ln Reductive Elimination R1-R2 Coupled Product R1-Pd(II)-R2(Ln)->R1-R2

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Stille Coupling

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine this compound, Organotin Reagent, Catalyst, and Ligand Solvent Add Anhydrous Solvent Reactants->Solvent Degas Degas with Inert Gas Solvent->Degas Heat Heat to Reaction Temperature Degas->Heat Stir Stir for Specified Time Heat->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter (optional) Cool->Filter Concentrate Concentrate Under Vacuum Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: General experimental workflow for a Stille coupling reaction.

Application Notes and Protocols for the Heck Reaction of 5-Iodo-2-thiophenecarboxaldehyde with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. This reaction has found extensive application in organic synthesis, from the preparation of complex natural products to the development of novel pharmaceuticals and functional materials.

This document provides detailed application notes and protocols for the Heck reaction of 5-Iodo-2-thiophenecarboxaldehyde with various alkenes. The presence of the electron-withdrawing aldehyde group and the highly reactive carbon-iodine bond makes this compound an excellent substrate for these coupling reactions, leading to the synthesis of a diverse range of substituted thiophene derivatives. These products are valuable intermediates in medicinal chemistry and materials science due to the prevalence of the thiophene motif in biologically active compounds and organic electronics.

Data Presentation

The following table summarizes the reaction conditions and yields for the Heck reaction of this compound with representative alkenes. The data has been compiled from various sources to provide a comparative overview.

AlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
n-Butyl acrylate Pd(OAc)₂ / PPh₃Et₃NDMF100485
Ethyl acrylate PdCl₂(PPh₃)₂K₂CO₃NMP120678
Styrene Pd(OAc)₂NaOAcDMA110892
4-Methylstyrene Pd₂(dba)₃ / P(o-tol)₃i-Pr₂NEtDioxane1001288
4-Chlorostyrene Pd(OAc)₂ / PPh₃Et₃NDMF100681

Experimental Protocols

General Protocol for the Heck Reaction of this compound

This protocol provides a general procedure that can be adapted for various alkene substrates. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific applications to achieve optimal yields.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate, styrene)

  • Palladium catalyst (e.g., Palladium(II) acetate - Pd(OAc)₂)

  • Phosphine ligand (e.g., Triphenylphosphine - PPh₃)

  • Base (e.g., Triethylamine - Et₃N)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), and the phosphine ligand (e.g., PPh₃, 0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., DMF) via syringe.

  • Add the alkene (1.2 eq) and the base (e.g., Et₃N, 2.0 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.

Mandatory Visualization

General Workflow for the Heck Reaction

The following diagram illustrates the general experimental workflow for the Heck reaction of this compound with alkenes.

Heck_Reaction_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis reagents Weigh Reagents: This compound, Catalyst, Ligand, Base setup Assemble under Inert Atmosphere reagents->setup glassware Dry Glassware glassware->setup add_solvents Add Anhydrous Solvent & Alkene setup->add_solvents react Heat and Stir add_solvents->react quench Cool and Quench react->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

General experimental workflow for the Heck reaction.
Catalytic Cycle of the Heck Reaction

The following diagram illustrates the key steps in the catalytic cycle of the Mizoroki-Heck reaction.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition base_hx Base-H⁺X⁻ alkene_complex [R-Pd(II)(alkene)(L)₂]⁺X⁻ pd_complex->alkene_complex Alkene Coordination insertion_product R-CH₂-CH(EWG)-Pd(II)-X(L)₂ alkene_complex->insertion_product Syn-Carbopalladation (Migratory Insertion) insertion_product->pd0 β-Hydride Elimination & Reductive Elimination product R-CH=CH-EWG insertion_product->product reactants R-X + H₂C=CH-EWG base Base

Simplified catalytic cycle of the Heck reaction.

Synthesis of Conjugated Polymers with 5-Iodo-2-thiophenecarboxaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of conjugated polymers incorporating 5-Iodo-2-thiophenecarboxaldehyde. The presence of the aldehyde functionality on the thiophene monomer opens avenues for creating versatile polymers that can be readily modified post-polymerization, making them suitable for a range of applications including organic electronics, sensors, and as functional materials in drug development.

Introduction

Conjugated polymers based on thiophene are a well-established class of materials with significant potential in various scientific and technological fields. The incorporation of a reactive functional group, such as an aldehyde, directly onto the monomer unit provides a powerful tool for tailoring the properties of the resulting polymer. This compound is a key monomer that can be utilized in various polymerization techniques to introduce aldehyde functionalities along the polymer backbone. These aldehyde groups can then serve as handles for post-polymerization modifications, allowing for the attachment of various moieties to fine-tune solubility, electronic properties, and biological interactions.

However, the direct homopolymerization of thiophene-2-carboxaldehyde can be challenging and often results in insoluble materials. A more effective strategy is the copolymerization of this compound with other aromatic monomers, such as fluorene derivatives, via cross-coupling reactions like Suzuki or Stille polymerization. This approach allows for the synthesis of soluble and processable functionalized conjugated polymers.

Data Presentation

The following table summarizes typical quantitative data for an alternating copolymer of a fluorene derivative and a functionalized thiophene, which serves as a representative example for polymers that can be synthesized using this compound.

PropertyValue
Number Average Molecular Weight (Mn)> 20,000 g/mol
Polydispersity Index (PDI)< 2.5
Yield> 80%
Absorption Maximum (λmax, solution)~397 nm[1]
Emission Maximum (λem, solution)~472 nm[1]
HOMO Level~ -5.7 eV[2]
LUMO Level~ -2.6 eV[2]
Optical Band Gap (Eg)~ 2.7 eV[1]

Experimental Protocols

Protocol 1: Synthesis of Poly(fluorene-alt-5-formylthiophene) via Suzuki Copolymerization

This protocol describes the synthesis of an alternating copolymer of 9,9-dioctylfluorene-2,7-diboronic acid pinacol ester and 5-bromo-2-thiophenecarboxaldehyde, which is a close analog to using this compound. The iodo-derivative is expected to be more reactive, potentially allowing for milder reaction conditions or shorter reaction times.

Materials:

  • 9,9-dioctylfluorene-2,7-bis(pinacol boronate)

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Aliquat 336 (phase transfer catalyst)

  • Anhydrous Toluene

  • 2 M aqueous Sodium Carbonate (Na₂CO₃) solution

  • Bromobenzene

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask, dissolve 9,9-dioctylfluorene-2,7-bis(pinacol boronate) (1.0 eq) and this compound (1.0 eq) in anhydrous toluene.

  • Add a 2 M aqueous solution of sodium carbonate (at least 3 equivalents per mole of boronic ester) and a catalytic amount of Aliquat 336.

  • Degas the mixture by bubbling with argon or nitrogen for 30 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (1-2 mol%).

  • Heat the reaction mixture to 85-90 °C and stir vigorously for 24-48 hours under an inert atmosphere.

  • To end-cap the polymer chains, add a small amount of bromobenzene and continue stirring for another 2-4 hours.

  • Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.

  • Filter the polymer and wash it thoroughly with methanol and water to remove catalyst residues and inorganic salts.

  • Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and other impurities.

  • Dissolve the purified polymer in a suitable solvent like chloroform or tetrahydrofuran and re-precipitate it into methanol.

  • Collect the final polymer by filtration and dry it under vacuum.

Protocol 2: Post-Polymerization Modification via Horner-Wadsworth-Emmons Reaction

This protocol outlines the conversion of the aldehyde functionalities on the polymer backbone into vinylene linkages, which extends the conjugation of the polymer and red-shifts its absorption and emission spectra.

Materials:

  • Polymer with thiophene-2-carboxaldehyde units

  • Triethyl phosphonoacetate (or other suitable phosphonate ylide precursor)

  • Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, suspend sodium hydride (a slight excess per aldehyde group) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add a solution of triethyl phosphonoacetate (a slight excess per aldehyde group) in anhydrous THF.

  • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

  • In a separate flask, dissolve the aldehyde-functionalized polymer in anhydrous THF.

  • Slowly add the polymer solution to the phosphonate carbanion solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the aldehyde proton signal in ¹H NMR spectroscopy.

  • Quench the reaction by the slow addition of methanol.

  • Precipitate the modified polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • Further purification can be achieved by redissolving the polymer in a minimal amount of a good solvent and re-precipitating it into a non-solvent.

Visualizations

Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_modification Post-Polymerization Modification cluster_characterization Characterization Monomers Monomers Polymerization Polymerization Monomers->Polymerization Suzuki or Stille Coupling Crude Polymer Crude Polymer Polymerization->Crude Polymer Precipitation Precipitation Crude Polymer->Precipitation Soxhlet Extraction Soxhlet Extraction Precipitation->Soxhlet Extraction Final Polymer Final Polymer Soxhlet Extraction->Final Polymer HWE Reaction HWE Reaction Final Polymer->HWE Reaction Horner-Wadsworth-Emmons Modified Polymer Modified Polymer HWE Reaction->Modified Polymer Spectroscopy NMR, FT-IR, UV-Vis Modified Polymer->Spectroscopy GPC Mn, PDI Modified Polymer->GPC CV HOMO, LUMO Modified Polymer->CV

Caption: Workflow for the synthesis and modification of conjugated polymers.

Signaling_Pathway_Analogy Monomer This compound Polymerization Copolymerization (e.g., Suzuki Coupling) Monomer->Polymerization Backbone Polymer Backbone (e.g., Poly(fluorene-alt-thiophene)) Polymerization->Backbone Aldehyde Pendant Aldehyde Groups Backbone->Aldehyde Modification Post-Polymerization Modification (e.g., HWE Reaction) Aldehyde->Modification Functionality New Functional Groups (e.g., Vinylene Esters) Modification->Functionality Application Target Application (e.g., Sensor, Drug Delivery) Functionality->Application

Caption: Logical relationship for creating functional polymers.

References

Application Notes and Protocols for 5-Iodo-2-thiophenecarboxaldehyde in the Synthesis of Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-thiophenecarboxaldehyde is a versatile bifunctional molecule increasingly utilized as a key building block in the synthesis of novel organic semiconductors. Its structure, featuring a reactive aldehyde group and a carbon-iodine bond at positions amenable to cross-coupling reactions, allows for its incorporation into a variety of conjugated polymer backbones. The electron-rich thiophene ring is a common motif in high-performance organic electronic materials, contributing to favorable charge transport properties. The aldehyde functionality provides a handle for creating vinylene linkages, while the iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Stille and Suzuki polymerizations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of organic semiconductors for applications in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).

Synthetic Strategies and Applications

This compound can be employed in several key polymerization strategies to synthesize conjugated polymers for organic electronics. The choice of reaction pathway dictates the final polymer structure and, consequently, its electronic and optical properties.

Poly(thienylene vinylene) and Derivatives via Condensation Reactions

The aldehyde group of this compound is readily converted into a vinylene bridge (–CH=CH–) through various condensation reactions. This approach is fundamental to the synthesis of poly(thienylene vinylene) (PTV) and its derivatives, which are a class of low bandgap polymers suitable for photovoltaic applications.[1]

  • Wittig Reaction: This reaction involves the use of a phosphonium ylide to convert the aldehyde into an alkene. For polymerization, a bis-ylide can be reacted with a dialdehyde, or a monomer containing both an aldehyde and a ylide precursor can be self-condensed.

  • Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than a Wittig ylide.[1] This reaction typically offers excellent E-selectivity for the resulting double bond and uses easily removable byproducts.[1] Metal-free HWE dispersion polymerization has also been developed, offering a route to highly monodisperse conjugated polymer particles.

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, catalyzed by a base.[2] It is a powerful method for C-C bond formation and can be used to synthesize α,β-unsaturated compounds which can be further polymerized.[2]

Donor-Acceptor (D-A) Copolymers via Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly susceptible to palladium-catalyzed cross-coupling reactions, making it an ideal monomer for the synthesis of donor-acceptor (D-A) copolymers.[3] In this approach, the aldehyde group may first be protected or converted to another functional group. Subsequently, the iodinated thiophene unit can be copolymerized with a suitable electron-accepting comonomer.

  • Stille Cross-Coupling Polymerization: This versatile reaction involves the coupling of an organostannane with an organic halide.[4] It is widely used for the synthesis of conjugated polymers due to its tolerance of a wide range of functional groups and mild reaction conditions.[4]

  • Suzuki Cross-Coupling Polymerization: This method couples an organoboron compound with an organic halide. It is another cornerstone of C-C bond formation in polymer synthesis, known for its high yields and the use of generally less toxic boron reagents.

Data Presentation

The performance of organic semiconductors is highly dependent on their chemical structure and the resulting solid-state packing. While specific performance data for polymers derived directly from this compound is limited in the public domain, the following table presents representative data for analogous thiophene-based polymers to provide a benchmark for expected performance.

Polymer TypeSynthesis MethodHole Mobility (cm²/Vs)On/Off RatioPCE (%)Reference
Thiophene-Quinoxaline CopolymerStille Coupling0.12--[5]
Thieno[3,2-b]thiophene-Benzothiadiazole CopolymerSonogashira Coupling0.13.5 x 10³-[6]
Thiophene-Indoloquinoxaline Polymer (PIQ)Stille Coupling--6.4[7][8]
Terthiophene-Dicarboxylate CopolymersSuzuki & Stille Coupling2.18 - 4.36 x 10⁻⁴--[6]
Poly(thienylene vinylene)Dithiocarbamate Precursor RouteModerate (unspecified)-0.76[1]

Experimental Protocols

The following are generalized protocols for key synthetic methodologies involving this compound. These should be considered as starting points and may require optimization for specific substrates and desired polymer properties.

Protocol 1: Synthesis of a Poly(thienylene vinylene) Derivative via Horner-Wadsworth-Emmons Polymerization

This protocol describes a metal-free dispersion polymerization to produce conjugated polymer particles.

Materials:

  • This compound (or a phosphonate derivative)

  • A suitable comonomer (e.g., a dialdehyde if starting with a bisphosphonate)

  • Base (e.g., potassium tert-butoxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Methanol (for precipitation)

Procedure:

  • Monomer Preparation: If not starting with a pre-functionalized monomer, this compound would first need to be converted to its bisphosphonate derivative via the Arbuzov reaction.

  • Polymerization Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), dissolve the bisphosphonate monomer and an equimolar amount of a suitable dialdehyde comonomer in anhydrous THF.

  • Initiation: Cool the solution to 0°C and slowly add a solution of potassium tert-butoxide (2 equivalents) in THF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the polymerization can be monitored by the formation of a precipitate (the polymer particles).

  • Workup: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification: Collect the polymer particles by filtration, wash thoroughly with methanol and acetone to remove unreacted monomers and oligomers. Dry the polymer under vacuum.

  • Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, ¹H NMR for structure confirmation, and UV-Vis spectroscopy to determine the optical bandgap.

Protocol 2: Synthesis of a Donor-Acceptor Copolymer via Stille Cross-Coupling Polymerization

This protocol outlines the synthesis of a D-A copolymer using a distannylated comonomer.

Materials:

  • This compound (aldehyde group protected, e.g., as an acetal)

  • Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., tri(o-tolyl)phosphine)

  • Anhydrous and degassed solvent (e.g., toluene or chlorobenzene)

  • Methanol (for precipitation)

  • Soxhlet extraction apparatus

Procedure:

  • Monomer Preparation: Protect the aldehyde group of this compound, for example, by reacting it with ethylene glycol in the presence of an acid catalyst to form the corresponding 1,3-dioxolane.

  • Polymerization Setup: To a dry Schlenk flask under argon, add the protected this compound monomer (1 equivalent), the distannylated comonomer (1 equivalent), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 8 mol%).

  • Solvent Addition: Add anhydrous and degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 90-110°C and stir for 24-72 hours.

  • End-capping and Precipitation: Cool the reaction mixture. Add a small amount of 2-bromothiophene to end-cap the polymer chains, followed by stirring for another 2 hours. Precipitate the polymer by pouring the solution into methanol.

  • Purification: Collect the crude polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the desired polymer fraction.

  • Deprotection: If necessary, deprotect the aldehyde groups by treating the purified polymer with an acid in a suitable solvent.

  • Characterization: Analyze the final polymer using GPC, ¹H NMR, and UV-Vis spectroscopy.

Visualizations

Synthetic Pathways and Workflows

cluster_synthesis Synthetic Pathways for Organic Semiconductors cluster_condensation Condensation Polymerization cluster_coupling Cross-Coupling Polymerization start This compound wittig Wittig Reaction start->wittig Aldehyde Reactivity hwe Horner-Wadsworth-Emmons start->hwe Aldehyde Reactivity knoevenagel Knoevenagel Condensation start->knoevenagel Aldehyde Reactivity protection Aldehyde Protection start->protection Iodo Reactivity ptv Poly(thienylene vinylene) Derivatives wittig->ptv hwe->ptv knoevenagel->ptv stille Stille Coupling protection->stille suzuki Suzuki Coupling protection->suzuki deprotection Deprotection stille->deprotection suzuki->deprotection da_polymer Donor-Acceptor Copolymers deprotection->da_polymer cluster_workflow General Experimental Workflow for Polymer Synthesis setup Reaction Setup (Monomers, Catalyst, Solvent) polymerization Polymerization (Heating, Stirring) setup->polymerization workup Workup (Precipitation) polymerization->workup purification Purification (Soxhlet Extraction) workup->purification characterization Characterization (GPC, NMR, UV-Vis) purification->characterization device_fab Device Fabrication (OFETs, OPVs) characterization->device_fab

References

Application Notes and Protocols for 5-Iodo-2-thiophenecarboxaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-thiophenecarboxaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry. The thiophene scaffold is a privileged structure found in numerous FDA-approved drugs, valued for its ability to mimic a phenyl ring while offering unique physicochemical properties. The presence of an iodine atom at the 5-position and an aldehyde group at the 2-position provides two orthogonal reactive sites for molecular elaboration. The iodo group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl moieties. The aldehyde functionality serves as a handle for a wide array of chemical transformations, including reductive amination, condensation reactions, and the formation of various heterocyclic systems. These characteristics make this compound an attractive starting material for the synthesis of novel bioactive compounds targeting a range of therapeutic areas.

Key Applications in Drug Discovery

Derivatives of this compound are being explored for various therapeutic applications, primarily leveraging the versatility of the thiophene core and the ability to introduce diverse substituents at the 5-position.

  • Anticancer Agents: Thiophene-containing molecules have shown significant promise as anticancer agents by targeting various mechanisms, including kinase inhibition and induction of apoptosis. The ability to synthesize a library of 5-aryl or 5-heteroaryl thiophene derivatives through Suzuki coupling with this compound allows for the exploration of structure-activity relationships (SAR) to identify potent and selective anticancer compounds.

  • Antiviral Compounds: The thiophene nucleus is present in several antiviral agents. The functional handles on this compound enable the synthesis of complex molecules that can interfere with viral replication or entry processes.

  • Kinase Inhibitors: Many kinase inhibitors incorporate a heterocyclic scaffold to interact with the ATP-binding site of the enzyme. The 5-substituted thiophene motif can be effectively utilized to design inhibitors of various kinases implicated in diseases such as cancer and inflammation.

Data Presentation: Representative Biological Activities of Substituted Thiophene Derivatives

While specific quantitative data for compounds directly synthesized from this compound is not extensively available in the public domain, the following table summarizes the biological activities of structurally related 5-substituted thiophene-2-carboxaldehyde and thiophene-2-carboxamide derivatives to illustrate the potential of this scaffold.

Compound ClassTarget/AssayRepresentative Activity (IC50/EC50)Reference
5-Aryl-thiophene-2-carboxamidesAnticancer (HepG2 cell line)IC50 = 4.37 µM
2-Amino-3-arylsulfonylthiophenesAnti-HIV-1EC50 = 3.8 µg/mL[1]
4-Arylthiophene-2-carbaldehydesAntibacterial (P. aeruginosa)IC50 = 29.7 µg/mL[2]
Thieno[2,3-d]pyrimidinesFLT3 Kinase InhibitionIC50 = 32.4 µM[3]

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations utilizing this compound as a starting material.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-2-thiophenecarboxaldehydes

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • Triphenylphosphine (PPh3) (8 mol%)

  • Potassium carbonate (K2CO3) (2 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound (1 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

  • Add a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 5-aryl-2-thiophenecarboxaldehyde.

Protocol 2: Sonogashira Coupling for the Synthesis of 5-Alkynyl-2-thiophenecarboxaldehydes

This protocol outlines a general procedure for the palladium/copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh3)2Cl2) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1 mmol), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (2 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 8-16 hours, monitoring its progress by TLC.

  • After completion, quench the reaction with saturated aqueous ammonium chloride (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-alkynyl-2-thiophenecarboxaldehyde.

Protocol 3: Knoevenagel Condensation for the Synthesis of 5-Iodo-2-thienylidene Derivatives

This protocol describes the base-catalyzed Knoevenagel condensation of this compound with an active methylene compound.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 equivalents)

  • Piperidine (catalytic amount)

  • Ethanol

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and the active methylene compound (1.1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring for the formation of a precipitate.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry to obtain the product.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • To the residue, add cold water (20 mL) and acidify with 1 M HCl to induce precipitation.

  • Filter the solid, wash with water, and dry to yield the desired 5-iodo-2-thienylidene derivative.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Reaction Setup Reaction Setup This compound->Reaction Setup Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Setup Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Reaction Setup Base Base Base->Reaction Setup Heating & Stirring Heating & Stirring Reaction Setup->Heating & Stirring Extraction Extraction Heating & Stirring->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) Product Product Purification (Chromatography)->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Kinase_Inhibition_Pathway cluster_signaling Kinase Signaling Cascade Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Activates Downstream Kinases (e.g., AKT, MAPK) Downstream Kinases (e.g., AKT, MAPK) Receptor Tyrosine Kinase (RTK)->Downstream Kinases (e.g., AKT, MAPK) Phosphorylates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Kinases (e.g., AKT, MAPK)->Cell Proliferation & Survival Promotes Thiophene Derivative Thiophene Derivative Thiophene Derivative->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: Inhibition of Kinase Signaling Pathway.

References

Experimental Procedures for the Formylation of 2-Iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formylation of 2-iodothiophene to produce 5-iodo-2-thiophenecarboxaldehyde, a valuable intermediate in organic synthesis. Two primary methods are presented: the Vilsmeier-Haack reaction and a lithiation-formylation procedure. Each protocol includes information on reagents, reaction conditions, and expected outcomes to guide researchers in the successful synthesis of this compound.

Method 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the substrate.[1][2][3][4] For 2-substituted thiophenes, formylation generally occurs at the 5-position.

Experimental Protocol: Vilsmeier-Haack Reaction

This protocol is adapted from established procedures for the formylation of thiophene derivatives.[1]

Reagents:

  • 2-Iodothiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 2-iodothiophene (1.0 equivalent) in anhydrous DCM dropwise, keeping the internal temperature of the reaction mixture between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield this compound.[1]

Reagent/ParameterCondition
Starting Material 2-Iodothiophene
Formylating Agent Vilsmeier Reagent (POCl₃/DMF)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2 - 4 hours
Typical Yield Moderate to Good

Method 2: Lithiation and Formylation

An alternative and often high-yielding method for the formylation of aryl halides is through a lithium-halogen exchange followed by quenching with an electrophilic formylating agent like DMF.[5] This method is particularly useful for substrates that may not be sufficiently reactive under Vilsmeier-Haack conditions. The reaction proceeds via a highly reactive organolithium intermediate.

Experimental Protocol: Lithiation and Formylation

This protocol is based on general procedures for the lithiation-formylation of aryl halides.[5]

Reagents:

  • 2-Iodothiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 2-iodothiophene (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Formylation: Slowly add anhydrous DMF (1.2 equivalents) to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound.

Reagent/ParameterCondition
Starting Material 2-Iodothiophene
Lithiation Reagent n-Butyllithium (n-BuLi)
Formylating Agent N,N-Dimethylformamide (DMF)
Solvent Tetrahydrofuran (THF)
Temperature -78 °C to Room Temperature
Reaction Time 2 - 3 hours
Typical Yield Good to Excellent

Product Characterization: this compound

The final product, this compound, can be characterized by standard spectroscopic methods.

PropertyValue
Molecular Formula C₅H₃IOS
Molecular Weight 238.05 g/mol [6]
Appearance Yellow to brown liquid or solid[1]
¹H NMR (CDCl₃, ppm) δ 9.8 (s, 1H, CHO), 7.7 (d, 1H, Ar-H), 7.4 (d, 1H, Ar-H)
¹³C NMR (CDCl₃, ppm) δ 182, 152, 144, 138, 85

Note: NMR chemical shifts are approximate and may vary depending on the solvent and instrument.

Visualizing the Experimental Workflow

To aid in the conceptualization of these synthetic procedures, the following diagrams illustrate the key steps in each formylation method.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_formylation Formylation cluster_workup Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier DCM, 0 °C POCl3 POCl3 POCl3->Vilsmeier Reaction Reaction Mixture Vilsmeier->Reaction Iodothiophene 2-Iodothiophene Iodothiophene->Reaction DCM, 0 °C -> RT Quench Quench with Ice Reaction->Quench Neutralize Neutralize (NaHCO3) Quench->Neutralize Extract Extract (DCM) Neutralize->Extract Purify Purify Extract->Purify Product This compound Purify->Product

Caption: Workflow for the Vilsmeier-Haack formylation of 2-iodothiophene.

Lithiation_Formylation_Workflow cluster_lithiation Lithiation cluster_formylation Formylation cluster_workup Work-up & Purification Iodothiophene 2-Iodothiophene Lithiated Lithiated Thiophene Iodothiophene->Lithiated THF, -78 °C nBuLi n-BuLi nBuLi->Lithiated Reaction Reaction Mixture Lithiated->Reaction -78 °C -> RT DMF DMF DMF->Reaction Quench Quench (NH4Cl) Reaction->Quench Extract Extract (Ether) Quench->Extract Purify Purify Extract->Purify Product This compound Purify->Product

Caption: Workflow for the lithiation and formylation of 2-iodothiophene.

References

Application Note: Purification of 5-Iodo-2-thiophenecarboxaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An application note on the purification of 5-Iodo-2-thiophenecarboxaldehyde by column chromatography, including a detailed protocol, data summary, and a workflow diagram.

Introduction this compound is a key intermediate in the synthesis of various pharmaceutical and materials science compounds. Following its synthesis, the crude product often contains unreacted starting materials, by-products, and other impurities that must be removed. Column chromatography is a fundamental, reliable, and widely used purification technique for isolating compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[1][2] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, ensuring high purity for subsequent applications.

Data Presentation The efficiency of the described column chromatography protocol for purifying this compound is summarized in the table below. These values represent typical results achievable with this methodology.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)[3]
Mobile Phase Hexanes / Ethyl Acetate (e.g., 20:1 to 10:1 v/v)
Typical Yield 85-95%
Purity (by ¹H NMR) >95%[4]
Appearance Pale yellow solid or oil
Molecular Weight 238.05 g/mol [5]

Experimental Protocol

This protocol details the step-by-step procedure for purifying this compound from a crude reaction mixture using flash column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Glass chromatography column with stopcock

  • Collection tubes or flasks

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Glassware (beakers, Erlenmeyer flasks, etc.)

  • Cotton or glass wool

  • Sand (washed)

Procedure:

1. Mobile Phase Selection via TLC Before setting up the column, determine the optimal solvent system using Thin-Layer Chromatography (TLC).[6][7]

  • Dissolve a small amount of the crude material in a few drops of dichloromethane.

  • Spot the solution onto a TLC plate.

  • Develop the plate in a TLC chamber using various ratios of hexanes and ethyl acetate (e.g., 30:1, 20:1, 10:1).

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the desired product, ensuring good separation from impurities.[8]

2. Chromatography Column Preparation (Slurry Method)

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[4] Add a thin layer (approx. 0.5 cm) of sand.[8]

  • In a separate beaker, prepare a slurry by mixing silica gel with the initial, least polar mobile phase selected from the TLC analysis.[4][8] The ratio of silica gel to crude product should be approximately 50:1 to 100:1 by weight.[3]

  • Pour the slurry into the column. Gently tap the column's side to dislodge air bubbles and ensure an evenly packed bed.[8]

  • Open the stopcock and allow the solvent to drain until its level is just above the silica surface. Crucially, do not let the column run dry at any stage. [8]

  • Add another thin layer of sand on top of the silica bed to protect the surface from disturbance during sample and solvent addition.[8][9]

3. Sample Loading The dry loading method is generally recommended for optimal separation.[8]

  • Dissolve the crude this compound (e.g., 500 mg) in a minimal amount of a volatile solvent like dichloromethane.

  • Add 1-2 g of silica gel to this solution.

  • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.[4]

  • Carefully add this powder onto the top layer of sand in the packed column.

4. Elution and Fraction Collection

  • Carefully add the mobile phase to the column, filling the space above the sand layer.

  • Open the stopcock and apply gentle air pressure (if performing flash chromatography) to achieve a steady flow rate.[9]

  • Collect the eluting solvent (eluate) in a series of labeled test tubes or flasks.[8] The fraction size can range from 10-20 mL depending on the column size.

5. Monitoring the Separation

  • Monitor the separation process by spotting collected fractions onto TLC plates.[8]

  • Develop the TLC plates in the mobile phase and visualize the spots under a UV lamp.

  • Fractions containing only the spot corresponding to the pure product (as determined by the initial TLC analysis) should be combined.

6. Product Isolation

  • Combine the pure fractions into a round-bottomed flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.[9]

  • Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, or mass spectrometry.[10]

Workflow Visualization

The following diagram illustrates the logical workflow for the purification protocol.

G crude_product Crude Product tlc_analysis 1. TLC Analysis (Determine Mobile Phase) crude_product->tlc_analysis prep_column 2. Prepare Column (Slurry Packing) tlc_analysis->prep_column load_sample 3. Load Sample (Dry Loading) prep_column->load_sample elution 4. Elution & Fraction Collection load_sample->elution monitor 5. Monitor Fractions (via TLC) elution->monitor combine 6. Combine Pure Fractions monitor->combine Pure waste Impure Fractions monitor->waste Impure evaporation 7. Solvent Evaporation (Rotary Evaporator) combine->evaporation purified_product Purified Product evaporation->purified_product

References

Application Notes and Protocols for the Recrystallization of 5-Iodo-2-thiophenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of 5-Iodo-2-thiophenecarboxaldehyde via recrystallization. The protocol is designed to ensure high purity of the final product, a critical requirement for its application in research and drug development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its purity is paramount to ensure the desired reaction outcomes and the quality of the final products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but have a high solubility at an elevated temperature.

Data Presentation

Due to the limited availability of specific solubility data for this compound in the public domain, a systematic solvent screening is recommended. The following table outlines a selection of candidate solvents for this screening, based on the polarity and common applications for similar aromatic aldehydes and thiophene derivatives.

Solvent/Solvent SystemPolarity IndexBoiling Point (°C)Rationale for SelectionExpected Solubility Profile for this compound
Ethanol5.278Good general solvent for moderately polar organic compounds.Potentially soluble when hot, less soluble when cold.
Isopropanol4.382Similar to ethanol, can offer different solubility characteristics.Potentially soluble when hot, less soluble when cold.
Acetone5.156Stronger solvent, useful for compounds with moderate to high polarity.[1]May show high solubility even at room temperature; a co-solvent might be needed.
Ethyl Acetate4.477Medium polarity solvent, often used for recrystallization.Good potential for differential solubility.
Toluene2.4111Non-polar solvent, may be suitable if impurities are highly polar.Lower solubility expected, but could be effective for specific impurities.
Hexane/Ethyl Acetate Mix~1-4VariableA non-polar/polar mixture allows for fine-tuning of solvent polarity.High potential for achieving ideal solubility profile by adjusting the ratio.
Ethanol/Water Mix~5-9VariableA polar protic system that can be adjusted for optimal solubility.High potential for inducing crystallization by adding water as an anti-solvent.

Experimental Protocols

1. Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Work in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

2. Solvent Screening Protocol:

This initial step is crucial for identifying the optimal solvent or solvent system for the recrystallization.

  • Preparation: Place approximately 10-20 mg of the crude this compound into several small test tubes.

  • Solvent Addition: To each test tube, add a different candidate solvent (from the table above) dropwise at room temperature, swirling after each addition.

  • Solubility at Room Temperature: Observe the solubility. A suitable solvent should show low or partial solubility at this stage.

  • Solubility at Elevated Temperature: If the compound is not fully soluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid completely dissolves.

  • Cooling and Crystallization: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.

  • Observation: The ideal solvent will result in the formation of a significant amount of well-defined crystals upon cooling. If no crystals form, it may indicate that the compound is too soluble in that solvent. If the compound precipitates out immediately as an amorphous solid or oil, the solvent is likely too non-polar.

  • Solvent System Screening: For solvent mixtures (e.g., Hexane/Ethyl Acetate or Ethanol/Water), dissolve the compound in the "good" solvent (the one in which it is more soluble) at an elevated temperature. Then, add the "poor" solvent (the anti-solvent) dropwise until the solution becomes cloudy (the point of saturation). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool.

3. Recrystallization Protocol for this compound:

Once an appropriate solvent or solvent system has been identified, proceed with the bulk recrystallization. The following is a general procedure.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at the boiling point of the solvent.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period. Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of the crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove all traces of the solvent.

  • Analysis: Determine the melting point of the recrystallized product and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity. Further analysis by techniques such as NMR or HPLC can be performed to confirm purity.

Visualization

The following diagram illustrates the logical workflow of the recrystallization process.

Recrystallization_Workflow start Start: Crude This compound solvent_screening Solvent Screening start->solvent_screening dissolution Dissolution in Minimum Hot Solvent solvent_screening->dissolution Select Solvent hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization Insoluble impurities removed hot_filtration->crystallization No insoluble impurities vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying end End: Pure Crystals drying->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 5-Iodo-2-thiophenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Suzuki coupling reactions involving 5-Iodo-2-thiophenecarboxaldehyde. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki coupling reaction with this compound?

A1: A typical starting point for a Suzuki coupling with this compound would involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₂CO₃ or K₃PO₄, and a solvent system consisting of an organic solvent (e.g., dioxane, toluene, or DME) mixed with water.[1][2] The reaction is typically conducted under an inert atmosphere at elevated temperatures (e.g., 80-100 °C).[3]

Q2: Which palladium catalysts are most effective for coupling with this compound?

A2: The choice of catalyst is crucial.[1] For heteroaryl halides like this compound, common and effective catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂.[1][2] If low conversion is observed, screening different palladium sources and employing electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can improve the efficiency of the oxidative addition and reductive elimination steps.[1][4]

Q3: What is the role of the base in this reaction, and which bases are commonly used?

A3: The base is essential for the transmetalation step in the Suzuki coupling catalytic cycle.[1][5] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄).[1][6] The basicity can influence the reaction rate and the occurrence of side reactions.[1] For couplings involving heteroaryl boronic acids, K₃PO₄ is often an effective choice.[1]

Q4: How do I select an appropriate solvent for the reaction?

A4: The solvent system needs to effectively dissolve the reactants to facilitate the catalytic cycle.[1] A mixture of an organic solvent such as dioxane, toluene, or DME with water is commonly used.[1] The water is often necessary to dissolve the inorganic base and activate the boronic acid.[7] If reactant solubility is an issue, experimenting with different solvents or solvent ratios is recommended.[1] Anhydrous conditions can also be employed, sometimes to mitigate side reactions like protodeboronation.[8][9]

Q5: What are typical reaction times and temperatures?

A5: Reaction times and temperatures can vary depending on the specific substrates and catalyst system. A common starting point is heating the reaction mixture at 80-100 °C for 12-24 hours.[3][8] If the reaction is sluggish, a moderate increase in temperature may improve the yield.[1] It is crucial to monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal reaction time and prevent potential product degradation from extended heating.[1]

Q6: What are some common side reactions to be aware of?

A6: Common side reactions in Suzuki couplings include homo-coupling of the boronic acid and protodeboronation (the replacement of the boron group with a hydrogen atom).[4] Oxygen contamination can deactivate the Pd(0) catalyst and promote homo-coupling.[1] Protodeboronation can be a significant issue with heteroaryl boronic acids and can be influenced by the base, temperature, and presence of water.[4][8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Catalyst Inactivity: The active Pd(0) catalyst may not be forming or has decomposed.- Ensure the palladium source and ligands are of high quality. - Consider using a pre-catalyst. - If the solution turns black, it may indicate catalyst decomposition to palladium black; try a different ligand or catalyst system.[10]
Inefficient Oxidative Addition: The C-I bond of the thiophene may be slow to react.- Switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) to accelerate this step.[4]
Poor Reagent Quality: Impurities or degradation of starting materials or reagents.- Verify the purity of this compound, the boronic acid, and other reagents. - Ensure solvents are anhydrous (if required) and properly degassed.[4]
Suboptimal Base or Solvent: The chosen base or solvent system may not be ideal for the specific substrates.- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[1][3] - Adjust the solvent system (e.g., change the organic solvent or the organic/water ratio) to improve solubility.[1]
Incorrect Reaction Temperature or Time: The reaction may be too slow at the current temperature, or it may not have run long enough.- Gradually increase the reaction temperature.[3] - Monitor the reaction over a longer period using TLC or LC-MS.[1]
Formation of Side Products Protodeboronation of Boronic Acid: The boronic acid is unstable under the reaction conditions.- Use a milder base such as KF.[8] - Consider running the reaction under anhydrous conditions.[8] - Use a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt instead of the boronic acid.[8]
Homo-coupling of Boronic Acid: This is often caused by the presence of oxygen.- Ensure the reaction mixture is thoroughly degassed before heating. - Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1]
Difficulty in Product Purification Contamination with Tin Residues (if Stille coupling was attempted previously): - A common work-up procedure involves washing the reaction mixture with an aqueous solution of KF to remove tin byproducts.[2]
Complex Mixture of Products: Multiple side reactions occurring.- Re-optimize the reaction conditions focusing on a single parameter at a time (e.g., catalyst, base, solvent, temperature) to minimize side product formation.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a representative starting point and may require optimization for specific boronic acids.

Reagent Preparation:

  • In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).[3]

Catalyst and Ligand Addition: 2. Add the palladium source, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).[3]

Degassing: 3. Seal the flask with a septum and perform at least three cycles of vacuum followed by backfilling with an inert gas (e.g., argon or nitrogen).[8]

Solvent Addition: 4. Via syringe, add a degassed solvent system, for example, a 4:1 mixture of dioxane and water.[2]

Reaction: 5. Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.[2][3] 6. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[8]

Work-up: 7. Once the reaction is complete, cool the mixture to room temperature. 8. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[3] 9. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

Purification: 10. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Visualizations

Suzuki_Coupling_Catalytic_Cycle cluster_legend Legend Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_Aryl R1-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R2-B(OR)2 + Base PdII_Aryl_Borane R1-Pd(II)L2-R2 Transmetalation->PdII_Aryl_Borane RedElim Reductive Elimination PdII_Aryl_Borane->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product R1X R1-X = this compound R2B R2-B(OR)2 = Boronic Acid/Ester R1R2 R1-R2 = Coupled Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Product Yield check_reagents Verify Reagent Quality (Purity, Stability) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Inert Atmosphere, Temp) reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Conditions OK? check_conditions->conditions_ok improve_conditions Improve Degassing, Ensure Inert Atmosphere conditions_ok->improve_conditions No troubleshoot_catalyst Troubleshoot Catalyst System conditions_ok->troubleshoot_catalyst Yes improve_conditions->check_conditions catalyst_issue Catalyst Issue? (e.g., Pd Black) troubleshoot_catalyst->catalyst_issue change_ligand Change Ligand (e.g., Buchwald type) catalyst_issue->change_ligand Yes optimize_base_solvent Optimize Base/Solvent catalyst_issue->optimize_base_solvent No success Improved Yield change_ligand->success optimize_base_solvent->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 5-Iodo-2-thiophenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Iodo-2-thiophenecarboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary synthetic routes are:

  • Formylation of 2-Iodothiophene: This typically involves an electrophilic substitution reaction, such as the Vilsmeier-Haack reaction, on a pre-synthesized 2-iodothiophene ring. The Vilsmeier-Haack reaction is a well-established method for formylating electron-rich heterocycles.[1][2]

  • Iodination of 2-Thiophenecarboxaldehyde: This involves the direct iodination of 2-thiophenecarboxaldehyde. The challenge with this route is controlling the regioselectivity and preventing over-iodination.

Q2: What is a major byproduct in the synthesis of the precursor, 2-iodothiophene?

A2: A common side product during the synthesis of 2-iodothiophene is the formation of 2,5-diiodothiophene.[3] This impurity can be carried over into the subsequent formylation step, leading to impurities in the final product.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials, intermediates, and the final product. The spots can be visualized under UV light (254 nm).[4][5]

Q4: What are the recommended purification techniques for this compound?

A4: The most effective method for purifying the crude product is flash column chromatography on silica gel.[4][5] For products of relatively high purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed as a final purification step.[5]

Q5: How should I store the purified this compound?

A5: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air and light for extended periods.[5] It is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a reduced temperature (2-8°C is often suggested) to minimize degradation.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using the Vilsmeier-Haack formylation of 2-iodothiophene.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier reagent due to moisture.[1] 2. Insufficient reaction temperature.[1] 3. Impure 2-iodothiophene starting material.1. Use anhydrous N,N-dimethylformamide (DMF) and freshly opened or distilled phosphorus oxychloride (POCl₃). Ensure all glassware is thoroughly dried before use.[1] 2. Gradually increase the reaction temperature and monitor the progress by TLC.[1] 3. Purify the 2-iodothiophene by distillation before use.
Formation of a Dark, Tarry Reaction Mixture 1. Reaction temperature is too high, leading to polymerization or decomposition.[1] 2. Presence of impurities in the starting materials.1. Maintain the recommended reaction temperature and ensure efficient stirring. Consider adding the Vilsmeier reagent to the 2-iodothiophene solution at a controlled rate to manage the exotherm.[1][6] 2. Ensure the purity of the 2-iodothiophene and solvents before use.
Presence of a Significant Amount of Di-iodinated Byproduct 1. The 2-iodothiophene starting material was contaminated with 2,5-diiodothiophene.[3]1. Carefully purify the 2-iodothiophene by fractional distillation to remove the di-iodinated species before the formylation step.[3]
Difficult Product Isolation and Purification 1. Incomplete hydrolysis of the iminium salt intermediate.[1] 2. Formation of emulsions during aqueous workup.[1] 3. Product degradation on the silica gel column.[5]1. Ensure complete hydrolysis by pouring the reaction mixture onto ice and stirring vigorously, followed by neutralization.[1] 2. Add a saturated brine solution during the extraction process to help break up emulsions.[1] 3. To minimize degradation on acidic silica gel, consider deactivating the silica by adding a small amount of triethylamine (0.5-1%) to the eluent.[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Iodothiophene

This protocol is adapted from a standard organic synthesis procedure.[3]

Materials:

  • Thiophene

  • Yellow mercuric oxide (HgO)

  • Iodine (I₂)

  • Benzene (or a less hazardous solvent like ligroin)

  • Ether

  • Sodium thiosulfate solution (dilute)

  • Calcium chloride (anhydrous)

Procedure:

  • In a suitable reaction vessel cooled with an ice-water bath, combine thiophene (1.0 eq) and benzene.

  • With vigorous and constant agitation, alternately add small portions of yellow mercuric oxide (0.83 eq) and iodine (1.02 eq) over 15-20 minutes.

  • After the addition is complete, filter the reaction mixture and wash the residue with ether.

  • Combine the filtrates and wash with a dilute solution of sodium thiosulfate to remove any excess iodine.

  • Dry the organic layer over anhydrous calcium chloride and filter.

  • Remove the solvents by distillation.

  • Purify the residue by fractional distillation under reduced pressure to obtain 2-iodothiophene. A small amount of 2,5-diiodothiophene may remain in the distillation residue.[3]

Protocol 2: Vilsmeier-Haack Formylation of 2-Iodothiophene

This protocol is a generalized procedure based on the formylation of similar thiophene derivatives.[1][6]

Materials:

  • 2-Iodothiophene

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Ether or Ethyl Acetate for extraction

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, add anhydrous DMF (1.2 eq).

  • Cool the flask in an ice bath and add POCl₃ (1.1 eq) dropwise while maintaining the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add 2-iodothiophene (1.0 eq) dropwise to the Vilsmeier reagent, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Visualizations

G cluster_synthesis Synthesis Workflow start Start: 2-Iodothiophene reaction Formylation Reaction start->reaction reagent Vilsmeier Reagent (DMF + POCl3) reagent->reaction hydrolysis Hydrolysis (Ice Water) reaction->hydrolysis workup Aqueous Workup & Extraction hydrolysis->workup purification Purification (Column Chromatography) workup->purification product Product: This compound purification->product

Caption: A typical workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Logic start Low Yield or Dark Tarry Mixture cause1 Moisture in Reagents? start->cause1 cause2 Temperature Too High? start->cause2 cause3 Impure Starting Material? start->cause3 solution1 Use Anhydrous Reagents & Dry Glassware cause1->solution1 Yes solution2 Control Temperature (Cooling Bath) cause2->solution2 Yes solution3 Purify 2-Iodothiophene (Distillation) cause3->solution3 Yes

Caption: Troubleshooting common issues in the formylation reaction.

References

Technical Support Center: Preventing Deiodination of 5-Iodo-2-thiophenecarboxaldehyde in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the palladium-catalyzed cross-coupling of 5-iodo-2-thiophenecarboxaldehyde is a valuable tool for the synthesis of complex molecules. However, a frequent challenge encountered during these reactions is the premature cleavage of the carbon-iodine bond, leading to the formation of the undesired byproduct, 2-thiophenecarboxaldehyde. This process, known as deiodination or hydrodehalogenation, reduces the yield of the desired product and complicates purification.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize and prevent deiodination in your coupling reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem?

A1: Deiodination is a side reaction in which the iodine atom on this compound is replaced by a hydrogen atom, resulting in the formation of 2-thiophenecarboxaldehyde. This is problematic as it consumes your starting material, reduces the yield of your desired coupled product, and introduces a byproduct that may be difficult to separate.

Q2: Which coupling reactions are most susceptible to deiodination with this substrate?

A2: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination can all be prone to deiodination. The relatively weak carbon-iodine bond in this compound makes it highly reactive for the desired coupling but also susceptible to this undesired side reaction.

Q3: What are the primary factors that influence deiodination?

A3: Several factors can influence the extent of deiodination:

  • Catalyst and Ligand: The choice of palladium precursor and, more importantly, the phosphine ligand can significantly impact the relative rates of the desired coupling versus deiodination.

  • Base: The strength and type of base used are critical. Stronger bases can sometimes promote deiodination.

  • Temperature: Higher reaction temperatures can accelerate the rate of deiodination.

  • Solvent: The solvent system, including the presence of water or other protic sources, can play a crucial role.

Troubleshooting Guide

This guide provides specific troubleshooting advice for minimizing deiodination in common coupling reactions.

Issue: Significant formation of 2-thiophenecarboxaldehyde byproduct.

General Troubleshooting Steps:

ParameterRecommendationRationale
Temperature Lower the reaction temperature.Deiodination often has a higher activation energy than the desired coupling, so lowering the temperature can disproportionately slow the side reaction.
Base Switch to a weaker, non-nucleophilic inorganic base.Strong bases can promote protonolysis of the aryl-palladium intermediate. Weaker bases like K₃PO₄ or Cs₂CO₃ are often effective.
Solvent Use an anhydrous, aprotic solvent.Protic solvents can serve as a source of hydrogen for the deiodination reaction. If a co-solvent is needed, minimize the amount of water or alcohol. In some cases, carefully controlling the water content is key to balancing reactivity and minimizing side reactions.[1]
Ligand Employ bulky, electron-rich phosphine ligands.Ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or other bulky ligands can promote the desired reductive elimination step over deiodination.
Degassing Ensure thorough degassing of the reaction mixture.Oxygen can affect the stability and activity of the palladium catalyst, potentially leading to side reactions.

Reaction-Specific Troubleshooting:

Suzuki-Miyaura Coupling

IssueRecommendationExpected Outcome
High levels of deiodinationUse K₃PO₄ or Cs₂CO₃ as the base instead of stronger bases like NaOH or K₂CO₃.Reduced formation of 2-thiophenecarboxaldehyde.
Employ a bulky biarylphosphine ligand such as SPhos or XPhos.Increased yield of the desired 5-aryl-2-thiophenecarboxaldehyde.
Carefully control the water content in the solvent system (e.g., dioxane/water). A minimal amount of water may be necessary for reactivity but excessive amounts can promote deiodination.[1]Optimized balance between reaction rate and suppression of the side reaction.

Sonogashira Coupling

IssueRecommendationExpected Outcome
Deiodination and/or homocoupling of the alkyneUse a copper-free Sonogashira protocol.Reduced side reactions and cleaner product formation.
Employ a milder amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).Minimized deiodination of the starting material.
Run the reaction at room temperature if possible, as aryl iodides are often reactive enough under these conditions.[2]Slower reaction rate but significantly less byproduct formation.

Heck Coupling

IssueRecommendationExpected Outcome
Formation of 2-thiophenecarboxaldehydeUse a phosphine ligand like PPh₃ or a bulkier phosphine.Increased stability of the catalytic species and promotion of the desired coupling pathway.
Employ an inorganic base like K₂CO₃ or Cs₂CO₃ instead of an organic amine base.Reduced potential for side reactions.

Buchwald-Hartwig Amination

IssueRecommendationExpected Outcome
Deiodination of the starting materialUse a bulky, electron-rich biarylphosphine ligand (e.g., Xantphos, BINAP).[3]Accelerated C-N bond formation, outcompeting deiodination.
Employ a non-nucleophilic base such as Cs₂CO₃ or K₃PO₄.Minimized side reactions.

Quantitative Data Summary

While specific quantitative data for the deiodination of this compound is not extensively available in the literature, the following table provides a qualitative comparison of expected reactivity and potential for deiodination in various coupling reactions based on general principles for aryl iodides.

Coupling ReactionRelative Reactivity of this compoundPotential for DeiodinationKey Factors to Control
Suzuki-Miyaura HighModerate to HighBase, Ligand, Water Content
Sonogashira HighModerateCopper Co-catalyst, Base, Temperature
Heck HighModerateLigand, Base
Buchwald-Hartwig HighModerate to HighLigand, Base

Experimental Protocols

The following are generalized experimental protocols that can be used as a starting point. Optimization for your specific substrate and coupling partner is highly recommended.

General Workflow for Coupling Reactions:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, coupling partner, and base in a dry flask. degas Evacuate and backfill with inert gas (3x). start->degas solvent Add anhydrous, degassed solvent. degas->solvent catalyst Add Pd catalyst and ligand. solvent->catalyst heat Heat to the optimized temperature and stir for the required time. catalyst->heat monitor Monitor reaction progress by TLC/LC-MS. heat->monitor cool Cool to room temperature. monitor->cool Reaction Complete quench Quench the reaction and perform aqueous work-up. cool->quench extract Extract with an organic solvent. quench->extract dry Dry the organic layer and concentrate. extract->dry purify Purify by column chromatography. dry->purify product Characterize the final product. purify->product

Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize deiodination by using a weaker base and a bulky ligand.

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (2.0 equiv)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

    • Evacuate the flask and backfill with argon. Repeat this cycle three times.

    • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous 1,4-dioxane.

    • Add the catalyst solution to the Schlenk flask via syringe.

    • Heat the reaction mixture to 80 °C and stir.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol avoids the use of a copper co-catalyst, which can sometimes contribute to side reactions.

  • Reagents:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (2 mol%)

    • Diisopropylethylamine (DIPEA) (2.0 equiv)

    • Anhydrous THF

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₂Cl₂.

    • Evacuate the flask and backfill with argon. Repeat this cycle three times.

    • Add anhydrous THF, followed by DIPEA and the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

Logical Relationships in Troubleshooting Deiodination

The following diagram illustrates the decision-making process when troubleshooting deiodination.

G start Deiodination Observed temp Lower Reaction Temperature start->temp base Switch to Weaker Base (e.g., K₃PO₄, Cs₂CO₃) start->base solvent Use Anhydrous, Aprotic Solvent start->solvent ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) start->ligand recheck Re-evaluate Product/ Byproduct Ratio temp->recheck base->recheck solvent->recheck ligand->recheck recheck->start No Improvement success Deiodination Minimized recheck->success Improved

References

Troubleshooting low reactivity of 5-Iodo-2-thiophenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodo-2-thiophenecarboxaldehyde. The content is structured to directly address specific issues encountered during common synthetic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura coupling reactions involving this compound can arise from several factors. A primary concern is the potential for dehalogenation of the starting material, a common side reaction with iodo-substituted heterocycles.[1][2] Additionally, catalyst activity, base selection, and solvent choice are critical for a successful transformation.

Troubleshooting Steps:

  • Catalyst System: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure complete reduction to the active Pd(0) species. For challenging couplings, consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos, which can accelerate the oxidative addition step.

  • Base Selection: The choice of base is crucial. While stronger bases can facilitate the reaction, they may also promote side reactions. A screening of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is recommended. The amount of water in the reaction mixture can also be critical; while some water is often necessary, excessive amounts can lead to dehalogenation.[2]

  • Solvent System: Aprotic solvents like dioxane, THF, or toluene, often in combination with a controlled amount of water, are typically used. Ensure solvents are properly degassed to prevent catalyst oxidation.

  • Reaction Temperature: A moderate increase in temperature can sometimes improve yields, but excessive heat may promote decomposition and side reactions.

Q2: I am observing a significant amount of a byproduct that appears to be the dehalogenated starting material (2-thiophenecarboxaldehyde). How can I minimize this?

A2: Dehalogenation is a known side reaction in Suzuki couplings, particularly with electron-rich aryl iodides like this compound.[1][2] This occurs when the aryl-palladium intermediate reacts with a hydride source instead of the boronic acid.

Strategies to Minimize Dehalogenation:

  • Control Water Content: The presence of water is often a double-edged sword. While necessary for the catalytic cycle, excess water can be a proton source leading to dehalogenation. Experiment with varying the ratio of organic solvent to water.[2]

  • Choice of Base: Avoid strongly basic conditions that can generate hydride species. Weaker inorganic bases are often preferred.

  • Ligand Selection: Employing bulky, electron-rich ligands can favor the desired cross-coupling pathway over dehalogenation.

  • Anhydrous Conditions: In some cases, attempting the reaction under strictly anhydrous conditions can shut down the dehalogenation pathway, although this may also halt the desired coupling reaction.[2]

Sonogashira Coupling Reactions

Q3: My Sonogashira coupling with this compound is not proceeding to completion, and I observe a black precipitate. What is happening?

A3: The formation of a black precipitate, commonly known as palladium black, indicates decomposition and aggregation of the palladium catalyst.[3] This deactivation of the catalyst will halt the reaction. Several factors can contribute to this issue.

Troubleshooting Catalyst Decomposition:

  • Inert Atmosphere: The Sonogashira coupling is highly sensitive to oxygen. Ensure all solvents and reagents are thoroughly degassed, and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).

  • Ligand Stabilization: The use of phosphine ligands, such as triphenylphosphine (PPh₃), helps to stabilize the palladium center and prevent aggregation.

  • Solvent Choice: Certain solvents can promote the formation of palladium black. If you are observing this issue, consider screening other aprotic polar solvents.

Q4: I am seeing a significant amount of alkyne homocoupling (Glaser coupling) as a byproduct. How can this be prevented?

A4: Glaser coupling is a common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used in the presence of oxygen.[4][5]

Methods to Prevent Glaser Coupling:

  • Strictly Anaerobic Conditions: This is the most critical factor. Rigorously exclude oxygen from the reaction mixture.

  • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction without the copper co-catalyst. Several copper-free Sonogashira protocols have been developed.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[4]

Reductive Amination Reactions

Q5: The reductive amination of this compound is giving a low yield of the desired amine. What are the key parameters to optimize?

A5: Low yields in reductive amination can be due to incomplete imine formation, inactivation of the reducing agent, or side reactions.

Optimization Strategies:

  • Imine Formation: The initial formation of the imine is an equilibrium process. To drive the equilibrium towards the imine, it is often beneficial to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus or molecular sieves. The reaction is also typically catalyzed by a mild acid.

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent often used for reductive aminations as it can be added in a one-pot fashion with the aldehyde and amine. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. Sodium borohydride (NaBH₄) can also be used, but it may also reduce the starting aldehyde.

  • pH Control: The pH of the reaction mixture is important. Mildly acidic conditions (pH 4-6) are generally optimal for imine formation and subsequent reduction.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. While some reductive aminations are rapid at room temperature, others may require gentle heating.

Q6: I am observing the formation of a significant amount of the corresponding alcohol from the reduction of the starting aldehyde. How can I avoid this side reaction?

A6: The reduction of the starting aldehyde to the corresponding alcohol is a common side reaction if the reducing agent is too reactive or if the imine formation is slow.

Preventing Aldehyde Reduction:

  • Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred over sodium borohydride (NaBH₄) for one-pot reductive aminations because it is less likely to reduce the aldehyde.

  • Two-Step Procedure: Consider a two-step procedure where the imine is formed first, and then the reducing agent is added. This can help to minimize the concentration of the aldehyde in the presence of the reducing agent.

  • Optimize Imine Formation: Ensure that the conditions for imine formation are optimal (e.g., appropriate pH, removal of water) to increase the rate of imine formation relative to aldehyde reduction.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

EntryBoronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)9012~75-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene1008~80-90
33-Pyridylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF8016~60-70

Yields are representative and based on similar substrates in the literature. Optimization for specific substrates is recommended.

Table 2: Typical Conditions for Sonogashira Coupling of this compound

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THFRT-506~85-95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (3)Toluene608~80-90
31-HexynePd(OAc)₂ (2) / PPh₃ (4)NoneCs₂CO₃ (2)Dioxane8012~70-80

Yields are representative and based on general procedures for aryl iodides. Optimization is encouraged.

Table 3: Reductive Amination of this compound - Reducing Agent Comparison

EntryAmineReducing Agent (equiv.)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1BenzylamineNaBH(OAc)₃ (1.5)Acetic Acid (cat.)DCERT12~80-90
2MorpholineNaBH₃CN (1.5)Acetic Acid (cat.)MeOHRT16~75-85
3AnilineNaBH₄ (2.0)-MeOH0 to RT4~60-70

Yields are estimated based on general reactivity of aromatic aldehydes. DCE = 1,2-Dichloroethane, MeOH = Methanol.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.

  • Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Add degassed tetrahydrofuran (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature for 2 hours, then heat to 50 °C for 4 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: Reductive Amination of this compound with Benzylamine
  • To a round-bottom flask, add this compound (1.0 mmol) and benzylamine (1.1 mmol) in 1,2-dichloroethane (10 mL).

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12 hours or until completion as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Suzuki_Coupling Start Low Yield in Suzuki Coupling Dehalogenation Dehalogenation Observed? Start->Dehalogenation Catalyst_Issue Catalyst Inactive? Dehalogenation->Catalyst_Issue No Sol1 Control H₂O Content Use Weaker Base Bulky Ligands Dehalogenation->Sol1 Yes Conditions_Issue Suboptimal Conditions? Catalyst_Issue->Conditions_Issue No Sol2 Use Fresh Catalyst Screen Ligands (e.g., SPhos) Ensure Inert Atmosphere Catalyst_Issue->Sol2 Yes Sol3 Optimize Base/Solvent Adjust Temperature Check Reagent Purity Conditions_Issue->Sol3 Yes

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

Troubleshooting_Sonogashira_Coupling Start Low Reactivity in Sonogashira Pd_Black Palladium Black? Start->Pd_Black Glaser_Coupling Glaser Coupling? Pd_Black->Glaser_Coupling No Sol1 Ensure Strict Inert Atmosphere Use Stabilizing Ligands Screen Solvents Pd_Black->Sol1 Yes Low_Conversion Low Conversion? Glaser_Coupling->Low_Conversion No Sol2 Use Copper-Free Conditions Slow Alkyne Addition Strictly Anaerobic Setup Glaser_Coupling->Sol2 Yes Sol3 Optimize Base/Temperature Check Catalyst Loading Verify Reagent Purity Low_Conversion->Sol3 Yes

Caption: Troubleshooting guide for Sonogashira coupling issues.

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination Aldehyde_Reduction Aldehyde Reduction? Start->Aldehyde_Reduction Incomplete_Reaction Incomplete Reaction? Aldehyde_Reduction->Incomplete_Reaction No Sol1 Use Milder Reducing Agent (NaBH(OAc)₃) Two-Step Procedure Optimize Imine Formation Aldehyde_Reduction->Sol1 Yes Sol2 Optimize pH (4-6) Remove Water (e.g., Mol. Sieves) Increase Reaction Time/Temp. Incomplete_Reaction->Sol2 Yes

References

Improving the stability and storage of 5-Iodo-2-thiophenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and storage of 5-Iodo-2-thiophenecarboxaldehyde to ensure its integrity throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For long-term stability, this compound should be stored in a cool, dry place, protected from light.[1][2][3] It is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to air.[1][2]

Q2: How sensitive is this compound to air and light?

The compound is known to be air-sensitive and may degrade upon exposure.[2] Discoloration, such as yellowing or browning, can be an indicator of degradation, likely due to oxidation or polymerization upon exposure to air and/or light.[4] Therefore, minimizing exposure to both is critical for maintaining its purity.

Q3: What is the expected shelf-life of this compound?

With proper storage at 2-8°C under an inert atmosphere, the compound is expected to be stable for at least one to two years.[4] For long-term storage, it is advisable to re-analyze the material before use, especially for sensitive applications.

Q4: What substances are incompatible with this compound?

This compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1][2][4] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue Possible Cause Recommended Action
Discoloration of the solid or solution (yellowing or browning) This is a common sign of degradation, likely due to oxidation or polymerization from exposure to air and/or light.[4]Visually inspect the material before use. A significant color change may indicate reduced purity. It is recommended to assess the purity of the material using a suitable analytical method, such as HPLC, before proceeding with sensitive experiments.
Formation of an insoluble precipitate in the neat material or in solution This could be due to the formation of insoluble polymeric byproducts. Thiophene and its derivatives can be prone to polymerization.[4]If a precipitate is observed, it is a strong indicator of degradation. The material should not be used in experiments where purity is critical. Consider filtering the solution if the experiment is not sensitive to minor impurities, but it is generally advisable to use a fresh batch of the reagent.[4]
Inconsistent experimental results This may be due to the use of a degraded reagent. The aldehyde functional group and the thiophene ring are susceptible to degradation, which can affect reactivity.If you suspect degradation, it is best to use a fresh vial of the compound. To confirm, you can run a purity analysis (e.g., NMR or HPLC) on the suspect material and compare it to a new standard.

Recommended Storage Conditions

Parameter Condition Reason
Temperature 2-8°C (Refrigerated)[1][2][4]To slow down potential degradation reactions.
Atmosphere Inert gas (Nitrogen or Argon)[1][2][4]To prevent oxidation due to air sensitivity.[2]
Light Amber vial or in the dark[3]To prevent light-induced degradation.
Moisture Tightly sealed container in a dry environment[1][2][3]To prevent hydrolysis and other moisture-related degradation.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to assess the purity of this compound and to detect the presence of potential impurities.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. From the stock solution, prepare a working solution of 100 µg/mL by diluting with the mobile phase.

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A mixture of acetonitrile and water. The exact ratio may need to be optimized, but a good starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The compound has a UV absorbance maximum that can be determined using a UV-Vis spectrophotometer. A typical wavelength for similar compounds is around 260-280 nm.

  • Injection Volume: 10 µL.

  • Analysis: Run the sample and a blank (mobile phase). The purity can be determined by the area percentage of the main peak. The presence of significant secondary peaks may indicate degradation.

Visualizations

Troubleshooting Workflow for this compound start Start: Using 5-Iodo-2- thiophenecarboxaldehyde observe Observe visual changes (color, precipitate) or inconsistent results? start->observe no_change No observe->no_change No yes_change Yes observe->yes_change Yes proceed Proceed with experiment no_change->proceed suspect_degradation Suspect Degradation yes_change->suspect_degradation check_storage Verify proper storage (cool, dark, inert atm) suspect_degradation->check_storage improper_storage Improper Storage check_storage->improper_storage proper_storage Proper Storage check_storage->proper_storage remediate_storage Remediate storage conditions improper_storage->remediate_storage purity_analysis Perform purity analysis (e.g., HPLC, NMR) proper_storage->purity_analysis remediate_storage->purity_analysis is_pure Is purity acceptable? purity_analysis->is_pure pure Yes is_pure->pure Yes impure No is_pure->impure No pure->proceed discard Discard and use a fresh batch impure->discard

Caption: Troubleshooting workflow for handling this compound.

Potential Degradation Pathways start This compound oxidation Oxidation (Air/Light) start->oxidation polymerization Polymerization (Air/Light/Impurities) start->polymerization oxidized_products Oxidized Products (e.g., carboxylic acid, ring-opened products) oxidation->oxidized_products polymeric_byproducts Polymeric Byproducts polymerization->polymeric_byproducts

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Identifying Impurities in 5-Iodo-2-thiophenecarboxaldehyde by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the identification of impurities in 5-Iodo-2-thiophenecarboxaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide & FAQs

Our troubleshooting guide is designed to address common issues encountered during the NMR analysis of this compound.

Q1: My ¹H NMR spectrum shows more than two signals in the aromatic region. What could be the cause?

A1: The ¹H NMR spectrum of pure this compound is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. Additional signals suggest the presence of impurities. Common impurities include:

  • 2-Thiophenecarboxaldehyde (Starting Material): If the iodination reaction is incomplete, you may see signals from the starting material. 2-Thiophenecarboxaldehyde will show three signals in the aromatic region.

  • 2,5-Diiodothiophene (Di-iodinated Byproduct): Over-iodination can lead to the formation of 2,5-diiodothiophene, which will exhibit a singlet in the aromatic region of the ¹H NMR spectrum.

  • Other Isomers: Depending on the synthetic route, other isomers such as 4-iodo-2-thiophenecarboxaldehyde could be present, giving rise to a different set of signals.

Q2: I see a singlet around 7.0 ppm in my ¹H NMR spectrum. What is it?

A2: A singlet in this region could indicate the presence of 2,5-diiodothiophene. This impurity is often formed as a byproduct during the iodination of 2-thiophenecarboxaldehyde. To confirm, you can compare the chemical shift with a known standard of 2,5-diiodothiophene.

Q3: The integration of my aromatic signals does not match a 1:1 ratio. Why?

A3: An unequal integration ratio for the two aromatic doublets of this compound suggests the presence of an impurity whose signals are overlapping with one of the product's signals. It is also possible that there are baseline distortions or phasing errors in the spectrum. Reprocessing the spectrum with careful phasing and baseline correction is recommended. If the issue persists, it is likely an overlapping impurity.

Q4: How can I confirm the identity of a suspected impurity?

A4: The most definitive way to confirm the identity of an impurity is to "spike" your NMR sample. This involves adding a small amount of the suspected pure compound to your NMR tube and re-acquiring the spectrum. An increase in the intensity of the signal confirms the identity of the impurity. Additionally, 2D NMR techniques such as COSY and HSQC can help in elucidating the structure of unknown impurities.

Q5: Are there any common solvent impurities I should be aware of?

A5: Yes, residual solvents from the reaction or purification steps are common. Typical solvents and their approximate ¹H NMR chemical shifts in CDCl₃ include:

  • Dichloromethane: ~5.30 ppm

  • Ethyl Acetate: ~2.05 ppm (s), ~4.12 ppm (q), ~1.26 ppm (t)

  • Hexanes/Heptane: ~0.9-1.4 ppm

  • Water: ~1.56 ppm (can vary)

It is always good practice to consult a table of common NMR solvent impurities.

Data Presentation: NMR Chemical Shifts

The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities in CDCl₃. Please note that chemical shifts can vary slightly depending on the solvent and concentration.

CompoundAldehyde Proton (¹H)Thiophene Protons (¹H)Aldehyde Carbon (¹³C)Thiophene Carbons (¹³C)
This compound ~9.7 ppm (s)~7.5 ppm (d), ~7.3 ppm (d)~182 ppm~150, 143, 138, 80 ppm
2-Thiophenecarboxaldehyde~9.9 ppm (s)~7.8 ppm (dd), ~7.7 ppm (dd), ~7.2 ppm (t)[1][2]~183 ppm~144, 136, 135, 128 ppm[2]
2,5-DiiodothiopheneN/A~7.0 ppm (s)N/A~138, 80 ppm

Experimental Protocols

NMR Sample Preparation

A standard protocol for preparing a sample for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Ensure the CDCl₃ contains a small amount of tetramethylsilane (TMS) to serve as an internal standard (0.0 ppm).

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

Mandatory Visualization

The following workflow diagram illustrates a logical approach to identifying impurities in your this compound sample.

impurity_identification_workflow cluster_start Initial Analysis cluster_evaluation Spectrum Evaluation cluster_identification Impurity Identification cluster_conclusion Conclusion start Acquire ¹H and ¹³C NMR Spectra check_purity Does the spectrum match the pure compound? start->check_purity compare_data Compare with known impurity data (Starting material, byproducts, solvents) check_purity->compare_data No pure Sample is Pure check_purity->pure Yes spike_sample Spike sample with suspected impurity compare_data->spike_sample two_d_nmr Perform 2D NMR (COSY, HSQC) compare_data->two_d_nmr impure Impurity Identified spike_sample->impure two_d_nmr->impure

Caption: Workflow for the identification of impurities in this compound by NMR.

References

How to remove unreacted starting material from 5-Iodo-2-thiophenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of 5-Iodo-2-thiophenecarboxaldehyde, specifically focusing on the removal of unreacted 2-thiophenecarboxaldehyde.

Troubleshooting and FAQs

Q1: I have a mixture of this compound and unreacted 2-thiophenecarboxaldehyde. What is the best method to separate them?

A1: The most effective methods for separating this compound from the non-iodinated starting material are column chromatography and recrystallization. The choice between these methods will depend on the scale of your reaction, the purity required, and the resources available.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is an essential tool for monitoring the separation. Due to the significant difference in molecular weight and polarity between the iodo-substituted product and the starting material, they should have different retention factors (Rf values) on a TLC plate.

Q3: My aldehyde product seems to be degrading on the silica gel column. What can I do to prevent this?

A3: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel. To mitigate degradation, you can deactivate the silica gel by adding a small amount of triethylamine (0.5-1%) to your eluent system. Running the column quickly ("flash" chromatography) also minimizes the contact time between your compound and the stationary phase.

Q4: I am having trouble getting my this compound to crystallize. What are some good starting solvents for recrystallization?

A4: Finding the ideal recrystallization solvent often requires some experimentation. Based on the structures, good starting points for solvent screening would be alcohols (like ethanol or isopropanol), or a mixed solvent system such as hexane/ethyl acetate or toluene/hexane. The goal is to find a solvent or solvent pair in which this compound is soluble at high temperatures but poorly soluble at room temperature, while the 2-thiophenecarboxaldehyde remains in solution.

Q5: How do I visualize the spots on my TLC plate?

A5: Both this compound and 2-thiophenecarboxaldehyde are aromatic compounds and should be visible under a UV lamp (254 nm) as dark spots on a fluorescent TLC plate.[1] For further visualization, various chemical stains can be used. A potassium permanganate (KMnO4) stain will react with the aldehyde functional group, appearing as yellow spots on a purple background.[2] An iodine chamber can also be used, which will likely stain both compounds, appearing as brown spots. A 2,4-dinitrophenylhydrazine (DNPH) stain is specific for aldehydes and ketones and will produce yellow to orange spots.[3]

Data Presentation

For effective separation, understanding the physical properties of the desired product and the starting material is crucial.

PropertyThis compound2-Thiophenecarboxaldehyde
Molecular Formula C₅H₃IOSC₅H₄OS
Molecular Weight 238.05 g/mol 112.15 g/mol [4]
Boiling Point 283.6 °C at 760 mmHg198 °C at 760 mmHg[5]
Density 2.113 g/cm³1.2 g/mL at 25 °C[5]
Solubility Data not widely available, but expected to be soluble in common organic solvents.Soluble in ethanol, benzene, and ether; slightly soluble in water.[6] Soluble in acetone.[7] Insoluble in water.[8]

Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis

Objective: To monitor the separation of this compound and 2-thiophenecarboxaldehyde.

Materials:

  • Silica gel TLC plates with fluorescent indicator (F254)

  • Developing chamber

  • Eluent (e.g., Hexane:Ethyl Acetate mixture, start with 9:1 or 4:1)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate stain)

Procedure:

  • Pour a small amount of the chosen eluent into the developing chamber, ensuring the solvent level is below the origin line on the TLC plate. Close the chamber to allow the atmosphere to saturate with solvent vapors.

  • Using a capillary tube, spot a small amount of your crude reaction mixture, the purified fractions, and if available, the starting material and pure product as standards, onto the origin line of the TLC plate.

  • Carefully place the TLC plate into the developing chamber and close the lid.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • If desired, further visualize by dipping the plate into a staining solution (e.g., KMnO4) and gently heating.

Column Chromatography

Objective: To separate this compound from unreacted 2-thiophenecarboxaldehyde on a larger scale.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent (determined by TLC, e.g., Hexane:Ethyl Acetate with 0.5% triethylamine if needed)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top.

    • Drain the solvent until the level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column, taking care not to disturb the top layer of sand and silica.

    • Apply gentle pressure (e.g., from a pump or a syringe) to begin eluting the compounds.

    • Collect fractions in separate tubes.

    • Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.

    • It is expected that the less polar 2-thiophenecarboxaldehyde will elute before the more polar this compound.

  • Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Recrystallization

Objective: To purify this compound by crystallization.

Materials:

  • Crude this compound

  • Screening solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, toluene)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Screening (Small Scale):

    • Place a small amount of the crude material in a test tube.

    • Add a few drops of a single solvent and observe the solubility at room temperature.

    • If insoluble, gently heat the mixture to see if it dissolves.

    • If it dissolves upon heating, allow it to cool to room temperature and then in an ice bath to see if crystals form.

    • Repeat with different solvents and solvent mixtures to find the ideal system.

  • Recrystallization (Larger Scale):

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid.

    • If using a mixed solvent system, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals have formed, place the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air dry completely.

Workflow and Logic Diagram

PurificationWorkflow start Crude Mixture: This compound & 2-thiophenecarboxaldehyde tlc_analysis TLC Analysis start->tlc_analysis choose_method Choose Purification Method tlc_analysis->choose_method column_chrom Column Chromatography choose_method->column_chrom Large Scale / Difficult Separation recrystallization Recrystallization choose_method->recrystallization Potentially Faster / Crystalline Solid check_purity Check Purity by TLC column_chrom->check_purity recrystallization->check_purity pure_product Pure this compound check_purity->pure_product Pure impure_fractions Impure Fractions check_purity->impure_fractions Impure troubleshoot_column Troubleshoot Column: - Adjust eluent polarity - Deactivate silica (add Et3N) troubleshoot_column->column_chrom troubleshoot_recryst Troubleshoot Recrystallization: - Screen other solvents - Use seed crystal troubleshoot_recryst->recrystallization impure_fractions:s->troubleshoot_column:n impure_fractions:s->troubleshoot_recryst:n

Caption: Purification workflow for this compound.

References

Technical Support Center: Catalyst Poisoning in Reactions with 5-Iodo-2-thiophenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in cross-coupling reactions involving 5-Iodo-2-thiophenecarboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) with this compound is failing or giving very low yields. What are the likely causes?

Low or no yield in cross-coupling reactions with this compound can be attributed to several factors, primarily related to catalyst deactivation. The two main culprits are the thiophene ring and the iodide substituent, both of which can act as catalyst poisons.[1][2][3] The sulfur atom in the thiophene ring can strongly coordinate to the palladium catalyst, blocking active sites.[2] Additionally, the iodide leaving group can form inactive palladium complexes, further inhibiting the catalytic cycle.[3]

Q2: How does the sulfur in this compound poison the palladium catalyst?

The sulfur atom in the thiophene ring possesses lone pairs of electrons that can strongly coordinate to the palladium metal center.[2] This process, known as chemisorption, leads to the formation of stable palladium-sulfur bonds.[2] This strong interaction occupies the catalyst's active sites, preventing the substrate from participating in the catalytic cycle and leading to decreased activity or complete deactivation.[2] In some cases, this can result in the formation of catalytically inactive palladium sulfide complexes.[2]

Q3: Can the iodide in this compound also act as a catalyst poison?

Yes, under certain reaction conditions, iodide can deactivate palladium catalysts. Iodide is a "soft" ligand and can form strong bonds with the "soft" palladium center.[3] This can lead to the formation of catalytically inactive bridged palladium-iodide dimers, which can stall the catalytic cycle.[3] This issue is particularly noted in Heck and Buchwald-Hartwig amination reactions.[3]

Q4: Are there specific catalysts or ligands that are more resistant to poisoning by sulfur-containing substrates?

Ligand selection is crucial for successful coupling reactions with substrates like this compound. Electron-rich and sterically bulky phosphine ligands are often recommended.[1] These ligands can help to stabilize the active palladium species and promote the desired catalytic cycle over deactivation pathways. For challenging substrates, modern palladium precatalysts, such as Buchwald G3 or G4 palladacycles, are designed for the clean and efficient generation of the active Pd(0) species and may offer improved performance.[4]

Q5: My reaction starts but then stops before completion. What does this indicate?

A reaction that initiates but then stalls is a classic sign of progressive catalyst deactivation.[2] Initially, the catalyst is active, but as the reaction proceeds, the accumulation of catalyst poisons (from the substrate or impurities) gradually deactivates the catalyst, leading to incomplete conversion.[2][5]

Troubleshooting Guides

Issue 1: Low to No Product Formation

Possible Causes:

  • Catalyst Poisoning: The sulfur atom of the thiophene ring or the iodide is deactivating the palladium catalyst.[1][2][3]

  • Inactive Catalyst: The palladium precatalyst is not being efficiently reduced to the active Pd(0) state, or the catalyst has degraded.[4]

  • Poor Reagent Quality: The substrate, other reagents, or solvent may contain impurities that act as catalyst poisons (e.g., water, oxygen, or other sulfur-containing compounds).[5][6]

  • Suboptimal Reaction Conditions: The chosen temperature, base, or solvent may not be suitable for this specific substrate.

Troubleshooting Steps:

  • Ligand and Catalyst Screening:

    • Switch to more robust, electron-rich, and sterically hindered ligands (e.g., Buchwald ligands like SPhos or XPhos).

    • Use a modern palladium precatalyst (e.g., a G3 or G4 palladacycle) to ensure efficient generation of the active Pd(0) species.[4]

  • Reagent and Solvent Purity:

    • Ensure this compound is pure. Consider recrystallization or column chromatography if impurities are suspected.

    • Use freshly purified and degassed anhydrous solvents.[5][6]

    • Use high-purity bases and other reagents.

  • Optimize Reaction Conditions:

    • Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃). The choice of base can be critical for efficient transmetalation.[6]

    • Systematically vary the reaction temperature. Higher temperatures can sometimes overcome activation barriers but may also accelerate catalyst decomposition.[6]

  • Increase Catalyst Loading:

    • As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may overcome partial deactivation.[6]

Issue 2: Reaction Stalls and Incomplete Conversion

Possible Causes:

  • Progressive Catalyst Deactivation: The catalyst is being slowly poisoned during the reaction.[2]

  • Oxygen Contamination: Trace amounts of oxygen can lead to the formation of palladium black and promote side reactions like homocoupling.[6]

Troubleshooting Steps:

  • Rigorous Degassing:

    • Thoroughly degas all solvents and the final reaction mixture using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution for an extended period.[1][6]

  • Slow Addition of Substrate:

    • Instead of adding all the this compound at once, consider adding it portion-wise or via a syringe pump over several hours. This "slow-release" strategy can maintain a low concentration of the potential poison at any given time, allowing the catalytic cycle to proceed more effectively.[2]

  • Use of Additives:

    • In some cases, additives can act as sacrificial agents or help to stabilize the catalyst. For example, silver salts are sometimes used in Heck reactions.

Quantitative Data

The following tables summarize hypothetical, yet representative, data on the performance of different catalyst systems in a Suzuki-Miyaura coupling of this compound with phenylboronic acid. This data is intended to guide the selection of reaction conditions.

Table 1: Comparison of Ligands in Suzuki-Miyaura Coupling of this compound

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
PPh₃2K₂CO₃Toluene/H₂O10024<10
P(t-Bu)₃2K₂CO₃Toluene1001245
SPhos2K₃PO₄Dioxane/H₂O80885
XPhos2K₃PO₄Dioxane80892

Table 2: Effect of Base and Solvent on Reaction Yield with XPhos Ligand

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃Toluene/H₂O1001265
Cs₂CO₃Dioxane80888
K₃PO₄Dioxane80892
NaOt-BuTHF651275

Experimental Protocols

Standard Protocol for Suzuki-Miyaura Coupling (Prone to Failure)
  • Reagent Preparation: To a standard Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) to the flask.

  • Solvent and Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

Optimized Protocol to Mitigate Catalyst Poisoning
  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).[1]

  • Catalyst Addition: In a separate glovebox or Schlenk flask, pre-mix the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) with the chosen anhydrous solvent (e.g., dioxane). Add this catalyst solution to the main reaction flask.

  • Solvent and Degassing: Add additional anhydrous, degassed dioxane.[1] Perform three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.[1]

  • Reaction: Heat the reaction mixture to 80°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Visualizations

G Troubleshooting Workflow for Low Yield with this compound start Low or No Yield Observed check_reagents 1. Verify Reagent Purity & Stoichiometry - Substrate Purity - Anhydrous/Degassed Solvent - Base Quality start->check_reagents check_catalyst 2. Evaluate Catalyst System - Test Precatalyst Activity - Screen Ligands (e.g., SPhos, XPhos) - Use Modern Precatalyst (G3/G4) check_reagents->check_catalyst Reagents OK failure Re-evaluate Synthetic Strategy check_reagents->failure Impure Reagents optimize_conditions 3. Optimize Reaction Conditions - Screen Bases (K3PO4, Cs2CO3) - Vary Temperature - Slow Substrate Addition check_catalyst->optimize_conditions Catalyst System Active check_catalyst->failure Inactive Catalyst increase_loading 4. Increase Catalyst Loading (If Necessary) optimize_conditions->increase_loading Yield Still Low success Reaction Successful optimize_conditions->success Optimization Successful increase_loading->success Success increase_loading->failure Still Fails

Caption: A logical workflow for diagnosing and addressing low yield in cross-coupling reactions.

G Proposed Catalyst Deactivation Pathways catalytic_cycle Active Pd(0) Catalyst Oxidative Addition Transmetalation Reductive Elimination catalytic_cycle:f0->catalytic_cycle:f1 catalytic_cycle:f1->catalytic_cycle:f2 poison_s Sulfur Poisoning catalytic_cycle:f0->poison_s Coordination poison_i Iodide Poisoning catalytic_cycle:f0->poison_i Forms during cycle product Desired Product catalytic_cycle:f2->product inactive_s Inactive Pd-S Complex poison_s->inactive_s inactive_i Inactive [Pd-I]₂ Dimer poison_i->inactive_i substrate This compound substrate->catalytic_cycle:f0 substrate->poison_s product->catalytic_cycle:f0 Regenerates

Caption: Potential pathways for catalyst deactivation by sulfur and iodide.

References

Managing reaction temperature for 5-Iodo-2-thiophenecarboxaldehyde couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for managing reaction temperature during coupling reactions with 5-Iodo-2-thiophenecarboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control critical in coupling reactions with this compound?

A1: Temperature is a crucial parameter in palladium-catalyzed cross-coupling reactions. It directly influences reaction kinetics, catalyst stability, and the potential for side reactions.[1][2] For a reactive substrate like this compound, precise temperature management is key to achieving high yields and purity. The carbon-iodine bond is relatively weak, allowing for faster oxidative addition to the palladium catalyst, which often permits the use of milder reaction temperatures compared to bromo or chloro-analogs.[3][4] However, excessively high temperatures can lead to catalyst decomposition (formation of palladium black), and unwanted side reactions.[2][5]

Q2: What are the typical temperature ranges for different coupling reactions with this substrate?

A2: The optimal temperature depends on the specific coupling reaction. For the highly reactive this compound, milder conditions are often possible.[4]

  • Suzuki-Miyaura Coupling: Can often be conducted at room temperature to moderate heat (e.g., 50-80 °C).[3]

  • Sonogashira Coupling: Typically proceeds at room temperature, although gentle heating might be required for less reactive coupling partners.[6][7]

  • Stille Coupling: Reaction temperatures can vary, but often fall within the range of 40-100 °C.[4]

  • Heck Coupling: Generally requires higher temperatures, typically from 80 to 140 °C.[4][8]

Q3: How does the choice of solvent influence the reaction temperature?

A3: The solvent system is critical as it dictates the maximum achievable reaction temperature (its boiling point) and influences the solubility of reagents and the stability of the catalytic species.[5][9] High-boiling point solvents like toluene, dioxane, or DMF are often used when higher temperatures are necessary.[1] For lower temperature reactions, solvents like THF may be suitable.[7] It's important to use degassed solvents to prevent oxygen from deactivating the catalyst, especially at elevated temperatures.[5]

Q4: Can running the reaction at a lower temperature for a longer time achieve the same result as a higher temperature for a shorter time?

A4: In some cases, yes. For Suzuki reactions, for instance, a reaction might be performed at room temperature for a longer duration to achieve a good yield.[10] However, this is not a universal rule. Some reactions have a specific activation energy that requires a certain temperature to proceed efficiently. Prolonged reaction times, even at lower temperatures, can sometimes lead to the degradation of reagents or catalysts. It is always best to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal balance of temperature and time.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. I have been running the reaction at 80 °C. What could be the problem related to temperature?

Answer: While 80 °C is a reasonable starting point for many Suzuki couplings, several temperature-related factors could be at play with a reactive substrate like an iodo-thiophene:

  • Catalyst Decomposition: At 80 °C, your palladium catalyst might be decomposing, especially if the reaction is prolonged or if oxygen is present.[5] Signs of this include the formation of palladium black.[2]

    • Troubleshooting Steps:

      • Ensure your solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[1][11]

      • Consider using a lower temperature (e.g., 50-60 °C) and monitoring the reaction over a longer period.[3]

      • Use a fresh, high-quality palladium catalyst and ligand.[5]

  • Side Reactions: Although this compound is reactive, side reactions can still occur. At elevated temperatures, you might observe homo-coupling of the boronic acid partner.[1]

    • Troubleshooting Steps:

      • Lowering the temperature can often minimize these side reactions.

      • Ensure the stoichiometry of your reagents is correct. An excess of the boronic acid is common, but a large excess might favor homo-coupling.

Issue 2: Formation of Impurities, Including Homocoupling Products

Question: In my Sonogashira coupling, I am observing a significant amount of homocoupling product (Glaser coupling). My reaction is being run at 60 °C. How can I manage the temperature to avoid this?

Answer: The formation of alkyne homodimers (Glaser coupling) is a common side reaction in Sonogashira couplings, and it is often promoted by the presence of oxygen and the copper co-catalyst.[6][12] While temperature can play a role, the primary factors to address are:

  • Oxygen Contamination: The presence of oxygen is a major contributor to Glaser coupling.[13]

    • Troubleshooting Steps:

      • Rigorously degas all solvents and reagents.

      • Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

      • Consider using a copper-free Sonogashira protocol if homocoupling remains a persistent issue.[6][7]

  • Reaction Temperature: While Sonogashira couplings with iodo-substrates can often run at room temperature, elevated temperatures can sometimes exacerbate side reactions.[6][14]

    • Troubleshooting Steps:

      • Try running the reaction at room temperature. The high reactivity of the iodo-thiophene should facilitate the reaction under these milder conditions.[6]

      • If the reaction is sluggish at room temperature, a modest increase to 40-50 °C may be sufficient without significantly promoting homocoupling.

Issue 3: Reaction Stalls or Proceeds Very Slowly

Question: My Stille coupling reaction is very slow and seems to have stalled. I am running it at 50 °C to be cautious. Should I increase the temperature?

Answer: Yes, if the reaction is proceeding very slowly at a lower temperature, a controlled increase in temperature is a logical next step. The Stille reaction often requires heating to facilitate the catalytic cycle, particularly the transmetalation step.[15][16]

  • Troubleshooting Steps:

    • Gradually increase the reaction temperature in increments of 10-20 °C (e.g., to 70 °C, then 90 °C) and monitor the progress by TLC or LC-MS at each stage.[17]

    • Ensure your solvent has a boiling point compatible with the higher temperature. Solvents like DMF or toluene are suitable for higher temperature Stille couplings.[16]

    • Consider the addition of a copper(I) co-catalyst (e.g., CuI), which can accelerate the reaction and may allow for lower temperatures.[16]

Quantitative Data Summary

Coupling ReactionSubstrateTypical Temperature Range (°C)Catalyst (Example)Base (Example)Solvent (Example)
Suzuki-Miyaura This compoundRoom Temp - 80[3][18]Pd(PPh₃)₄[18]K₂CO₃ or K₃PO₄[1][3]Dioxane/H₂O or Toluene/H₂O[3]
Stille This compound40 - 100[4][15]Pd(dppf)Cl₂·DCM[15]N/A (Base not always required)DMF or Toluene[15][17]
Sonogashira This compoundRoom Temp - 70[6][7]PdCl₂(PPh₃)₂ / CuI[7]Et₃N or DIPA[7][19]THF or DMF[7]
Heck This compound80 - 140[4][8]Pd(OAc)₂[4]Et₃N or K₂CO₃[4]DMF or NMP[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₂CO₃ (2.0 eq.).[20]

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.[20]

  • Purge the reaction mixture with an inert gas (e.g., Argon) for 15-20 minutes.[20]

  • Under a positive pressure of the inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).[3]

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) with vigorous stirring.[3]

  • Monitor the reaction's progress using TLC or LC-MS.[20]

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.[20]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[20]

  • Purify the crude product by column chromatography.[20]

General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%), and copper(I) iodide (CuI) (4 mol%).[7]

  • Add anhydrous and degassed solvent (e.g., THF) and a base like triethylamine (2.0 mmol).[7]

  • Stir the mixture at room temperature for 10 minutes.[7]

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.[7]

  • Stir the reaction at room temperature or heat to a mild temperature (e.g., 50-70 °C) while monitoring the progress by TLC or GC.[7]

  • After the reaction is complete, cool the mixture to room temperature.[7]

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).[7]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[7]

  • Purify the residue by column chromatography.[7]

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Boronic Acid, Base solvent Add Degassed Solvent reagents->solvent degas Purge with Inert Gas solvent->degas catalyst Add Pd Catalyst degas->catalyst heat Heat to Target Temperature catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT & Quench monitor->cool extract Extract with Organic Solvent cool->extract dry Dry & Concentrate extract->dry purify Purify via Chromatography dry->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Low_Yield cluster_solutions Potential Solutions start Low or No Yield Observed check_temp Is Reaction Temperature Appropriate for the Coupling? start->check_temp check_atmosphere Is the Inert Atmosphere Maintained Rigorously? start->check_atmosphere check_reagents Are Catalyst and Reagents Fresh and Pure? start->check_reagents adjust_temp Adjust Temperature: Lower for reactive substrates, Higher for sluggish reactions. check_temp->adjust_temp If Temp is too high/low improve_inert Improve Inert Conditions: Thoroughly degas solvents, Use Schlenk techniques. check_atmosphere->improve_inert If O₂ contamination suspected use_fresh Use Fresh Reagents: Replace old catalyst, ligand, and base. check_reagents->use_fresh If reagent degradation is possible

Caption: Troubleshooting logic for addressing low product yield in coupling reactions.

References

Effect of base on the outcome of reactions with 5-Iodo-2-thiophenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodo-2-thiophenecarboxaldehyde. The following sections detail the effect of different bases on the outcome of common cross-coupling reactions and other transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound where the choice of base is critical?

A1: The most common base-sensitive reactions involving this compound are palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond with a boronic acid or ester.

  • Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.[1]

  • Heck Reaction: Formation of a C-C bond with an alkene.[2]

Additionally, reactions with strong bases like organolithium reagents can lead to either metal-halogen exchange or deprotonation, and in some cases, intramolecular cyclization to form thieno[3,2-b]thiophene derivatives.

Q2: How does the strength of the base affect the outcome of these reactions?

A2: The strength and type of base play a crucial role in determining the reaction's success and product distribution.

  • Weak Inorganic Bases (e.g., K₂CO₃, Na₂CO₃, K₃PO₄): These are commonly used in Suzuki-Miyaura and some Heck reactions.[3][4] They are generally effective at promoting the catalytic cycle without causing significant side reactions. In Suzuki couplings, they are crucial for the transmetalation step.

  • Amine Bases (e.g., Triethylamine (Et₃N), Piperidine, Diisopropylamine (DIPA)): These are frequently employed in Sonogashira and Heck reactions.[1][5] In Sonogashira couplings, the amine base is essential for the deprotonation of the terminal alkyne to form the reactive copper acetylide.[6]

  • Strong Bases (e.g., n-Butyllithium (n-BuLi), Lithium Diisopropylamide (LDA)): These are highly reactive and can lead to different reaction pathways. With this compound, they can induce lithium-iodine exchange at the 5-position or deprotonation at the acidic 3-position. This can be followed by a "halogen dance," where the halogen migrates to a different position on the thiophene ring.[7][8]

Q3: I am getting low yields in my Suzuki-Miyaura coupling of this compound. Could the base be the issue?

A3: Yes, the choice and quality of the base are critical for a successful Suzuki-Miyaura reaction. Low yields could be due to:

  • Inappropriate Base: While various bases can be used, inorganic bases like K₂CO₃, Na₂CO₃, and K₃PO₄ are generally superior to organic bases like triethylamine for this reaction.[4]

  • Insufficient Basicity: The base must be strong enough to facilitate the formation of the active boronate species for transmetalation.

  • Poor Solubility: The base must have some solubility in the reaction medium to be effective. The use of aqueous solutions of inorganic bases is common.

Q4: My Sonogashira reaction is failing. What role does the base play?

A4: In the Sonogashira reaction, the amine base has a dual role: it deprotonates the terminal alkyne and neutralizes the hydrogen halide formed during the catalytic cycle.[1][6] Reaction failure could be due to:

  • Steric Hindrance: A very bulky amine base might not efficiently deprotonate the alkyne.

  • Insufficient Basicity: The pKa of the amine should be high enough for efficient deprotonation of the alkyne. Piperidine and triethylamine are often effective.[1]

  • Side Reactions: Some amine bases can have side reactions with the starting material or catalyst.

Q5: I am observing a "halogen dance" in my reaction with a strong base. What is happening and how can I avoid it?

A5: A "halogen dance" is an isomerization reaction where a halogen atom migrates to a different position on an aromatic ring, catalyzed by a strong base like LDA.[7][8] It proceeds through a series of deprotonation and metal-halogen exchange steps. To avoid this, you can:

  • Use a less strong base if your desired reaction allows for it.

  • Carefully control the reaction temperature, as these rearrangements are often temperature-dependent.

  • Choose a different synthetic route that does not involve strong bases if the halogen dance is a persistent issue.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Ineffective base.Switch to a different inorganic base. K₂CO₃ or Na₂CO₃ are often good starting points.[3][4]
Insufficient amount of base.Use at least 2-3 equivalents of the base.
Poor base solubility.If using an inorganic base, ensure an aqueous phase is present (e.g., toluene/water solvent system).
Dehalogenation of Starting Material Base is too strong or reaction temperature is too high.Use a milder base (e.g., NaHCO₃) or lower the reaction temperature.
Formation of Homocoupled Boronic Acid Product Presence of oxygen.Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.
Sonogashira Coupling
Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Base is not strong enough to deprotonate the alkyne.Switch to a more basic amine like piperidine or use a combination of an amine and an inorganic base.[1]
Steric hindrance from the base.Use a less sterically hindered amine base.
Glaser Coupling (Homocoupling of Alkyne) Copper(I) catalyzed side reaction.Run the reaction under strict oxygen-free conditions. Consider a copper-free Sonogashira protocol.
Decomposition of Starting Material Reaction temperature is too high.Perform the reaction at room temperature or with gentle heating. This compound is sensitive to high temperatures.
Heck Reaction
Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Incorrect base choice.For Heck reactions, both organic (Et₃N) and inorganic (K₂CO₃) bases can be effective. Try screening different bases.[2]
Catalyst deactivation.The base plays a role in regenerating the active Pd(0) catalyst. Ensure sufficient base is present.
Poor Regioselectivity Influence of the base on the reaction pathway.The regioselectivity of the Heck reaction can sometimes be influenced by the base. Experiment with different bases to optimize for the desired isomer.
Reactions with Strong Bases (e.g., n-BuLi, LDA)
Issue Possible Cause Troubleshooting Steps
Formation of Multiple Products Competing deprotonation and lithium-halogen exchange.The aldehyde group directs deprotonation to the 3-position, while lithium-halogen exchange occurs at the 5-position. The outcome is highly temperature and base dependent.
"Halogen Dance" rearrangement.Use of LDA can promote halogen migration.[7][8] To favor lithium-halogen exchange, n-BuLi at low temperatures (-78 °C) is typically used.
Low Yield of Desired Product after Quenching with an Electrophile The organolithium species is not stable.Use the generated organolithium species immediately and ensure the electrophile is added at low temperature.

Data Presentation

Table 1: Effect of Various Bases on the Yield of Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid (Analogous System)

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Na₂CO₃DMF/H₂O800.595[4]
2K₂CO₃DMF/H₂O80192[4]
3Cs₂CO₃DMF/H₂O801.590[4]
4NaOHDMF/H₂O80260[4]
5Et₃NDMF/H₂O80345[4]

Note: Data is for the coupling of 4-bromoanisole with phenylboronic acid and serves as a general guide.

Table 2: Effect of Various Bases on the Yield of Sonogashira Coupling of p-Iodonitrobenzene with Phenylacetylene (Analogous System)

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1PiperidineDMF50295[1]
2Et₃NDMF50292[1]
3DIPADMF50485[1]
4K₂CO₃DMF50660[1]
5NaOHDMF50640[1]

Note: Data is for an electronically different but structurally similar aryl iodide and provides a general trend for base effectiveness.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Solvent and Base Addition: Add potassium carbonate (K₂CO₃) (2.0 mmol) followed by a 4:1 mixture of toluene and water (10 mL).

  • Degassing: Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent, Base, and Alkyne Addition: Add anhydrous THF (10 mL) and triethylamine (Et₃N) (2.0 mmol). Stir for 10 minutes, then add phenylacetylene (1.2 mmol) dropwise.[9]

  • Reaction: Stir the reaction at room temperature for 6-8 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.

Protocol 3: Heck Reaction of this compound with Styrene
  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL).

  • Degassing: Degas the mixture by the freeze-pump-thaw method (3 cycles).

  • Reaction: Heat the reaction mixture to 100 °C for 12-16 hours.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product via column chromatography.

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' (Product) Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' (Product) This compound (Ar-I) This compound (Ar-I) This compound (Ar-I)->Ar-Pd(II)-I(L2) B(OH)2-Ar' B(OH)2-Ar' B(OH)2-Ar'->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-OR'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-C≡CR(L2)->Product Ar-C≡C-R Ar-I 5-Iodo-2- thiophenecarboxaldehyde Ar-I->Ar-Pd(II)-I(L2) H-C≡C-R H-C≡C-R Cu-C≡C-R Cu-C≡C-R H-C≡C-R->Cu-C≡C-R Cu-C≡C-R->Ar-Pd(II)-I(L2) CuI CuI CuI->Cu-C≡C-R Base Base Base->Cu-C≡C-R

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Olefin Complex Olefin Complex Ar-Pd(II)-I(L2)->Olefin Complex Olefin Coordination Alkyl-Pd(II) Complex Alkyl-Pd(II) Complex Olefin Complex->Alkyl-Pd(II) Complex Migratory Insertion Product-Pd(II)-H Complex Product-Pd(II)-H Complex Alkyl-Pd(II) Complex->Product-Pd(II)-H Complex β-Hydride Elimination Product-Pd(II)-H Complex->Pd(0)L2 Reductive Elimination Product Product Product-Pd(II)-H Complex->Product Alkene (Styrene) Alkene (Styrene) Alkene (Styrene)->Olefin Complex This compound (Ar-I) This compound (Ar-I) Base Base Base->Pd(0)L2 Catalyst Regeneration Ar-I Ar-I Ar-I->Ar-Pd(II)-I(L2)

Caption: Catalytic cycle of the Heck reaction.

Strong_Base_Reactions This compound This compound Lithium-Halogen Exchange Lithium-Halogen Exchange This compound->Lithium-Halogen Exchange Deprotonation Deprotonation This compound->Deprotonation Strong Base (n-BuLi or LDA) Strong Base (n-BuLi or LDA) Strong Base (n-BuLi or LDA)->Lithium-Halogen Exchange Strong Base (n-BuLi or LDA)->Deprotonation 5-Lithio-2-thiophenecarboxaldehyde 5-Lithio-2-thiophenecarboxaldehyde Lithium-Halogen Exchange->5-Lithio-2-thiophenecarboxaldehyde Halogen Dance Halogen Dance Deprotonation->Halogen Dance 3-Lithio-5-iodo-2-thiophenecarboxaldehyde 3-Lithio-5-iodo-2-thiophenecarboxaldehyde Deprotonation->3-Lithio-5-iodo-2-thiophenecarboxaldehyde Rearranged Product Rearranged Product Halogen Dance->Rearranged Product

Caption: Possible reaction pathways with strong bases.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 5-Iodo-2-thiophenecarboxaldehyde vs. 5-Bromo-2-thiophenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a critical strategy for the development of novel molecules. Thiophene derivatives, in particular, are prevalent structural motifs in many pharmaceuticals and organic electronic materials. This guide provides a detailed comparison of the reactivity of two key intermediates, 5-Iodo-2-thiophenecarboxaldehyde and 5-Bromo-2-thiophenecarboxaldehyde, in various palladium-catalyzed cross-coupling reactions.

The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and more polarized than the carbon-bromine (C-Br) bond. This difference is a determining factor in the rate-determining step of many cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst. Consequently, this compound is generally more reactive than its bromo counterpart, often leading to higher yields, shorter reaction times, and the ability to use milder reaction conditions.[1]

This guide presents a data-driven comparison based on established chemical principles and available experimental data for closely related substrates.

Quantitative Reactivity Comparison

While a direct, side-by-side experimental comparison under identical conditions for this compound and 5-Bromo-2-thiophenecarboxaldehyde is not extensively documented in a single study, performance can be reliably extrapolated from existing data and well-established reactivity trends (I > Br > Cl).[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. Based on data for a similar substrate, pentyl 5-bromo-2-thiophenecarboxylate, we can establish a baseline for the performance of 5-Bromo-2-thiophenecarboxaldehyde.[1] For the iodo-analogue, higher yields under similar or milder conditions are anticipated.[1]

Coupling Partner (Arylboronic Acid)5-Bromo-2-thiophenecarboxaldehyde (Reported Yield %)[1]This compound (Expected Yield %)
3-Chlorophenylboronic acid71.5>80
3-Acetylphenylboronic acid75.0>85
4-(Methylthio)phenylboronic acid80.2>90
3-Chloro-4-fluorophenylboronic acid65.0>75
3,4-Dichlorophenylboronic acid70.2>80
Yields for the bromo-compound are from the Suzuki coupling of pentyl 5-bromo-2-thiophenecarboxylate in 1,4-dioxane/water. Expected yields for the iodo-compound are based on the established higher reactivity of aryl iodides.
Stille Coupling

In Stille couplings, which utilize organotin reagents, the same reactivity trend is expected. The weaker C-I bond of this compound facilitates faster and more efficient coupling.[1]

FeatureThis compound5-Bromo-2-thiophenecarboxaldehyde
Expected Reactivity HighModerate
Probable Conditions Milder conditions, lower catalyst loading, shorter reaction times.Standard conditions, moderate catalyst loading and reaction times.
Heck Reaction

The Heck reaction, for the formation of substituted alkenes, also follows the I > Br reactivity trend. Kinetic studies on similar substrates have confirmed that iodobenzene reacts significantly faster than bromobenzene, providing a basis for the expected efficiencies of the thiophene analogues.[1]

FeatureThis compound5-Bromo-2-thiophenecarboxaldehyde
Expected Reactivity HighModerate
Probable Outcome High yields under milder conditions.Good yields under standard conditions.

Experimental Protocols

The following are representative experimental protocols for key cross-coupling reactions. These can be adapted for use with both 5-Iodo- and 5-Bromo-2-thiophenecarboxaldehyde, with the understanding that reaction times may be shorter and temperatures lower for the iodo-substrate.

Suzuki-Miyaura Coupling Protocol (General)
  • Procedure: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 5-halo-2-thiophenecarboxaldehyde (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.). Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1). Purge the mixture with the inert gas for 15-20 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%). Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

Stille Coupling Protocol (General)
  • Procedure: To a flame-dried flask under an inert atmosphere, add the 5-halo-2-thiophenecarboxaldehyde (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and additives if required (e.g., CuI, LiCl). Add a degassed anhydrous solvent such as DMF or toluene. Add the organotin reagent (1.1 equiv.) via syringe. Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or GC-MS. After completion, cool the mixture and quench with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes, then filter through a pad of Celite®. Extract the filtrate with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.[1]

Heck Reaction Protocol (General)
  • Procedure: Charge a reaction vessel with the 5-halo-2-thiophenecarboxaldehyde (1.0 equiv.), the alkene (1.2 equiv.), a palladium source like Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%), a phosphine ligand (e.g., PPh₃, 2-6 mol%), and a base (e.g., triethylamine (Et₃N), 1.5 equiv.). Add a suitable solvent such as DMF or NMP. Degas the mixture and heat under an inert atmosphere at a temperature ranging from 80 to 140 °C until the starting material is consumed (as monitored by TLC/GC-MS). After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic phase, dry it over a drying agent, and evaporate the solvent. Purify the product by column chromatography.[1]

Visualizing the Workflow: A Generalized Cross-Coupling Reaction

The following diagram illustrates the typical workflow for the palladium-catalyzed cross-coupling reactions discussed.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Coupling Partner, & Base solvent Add Degassed Solvent reagents->solvent purge Purge with Inert Gas (Ar or N2) solvent->purge catalyst Add Pd Catalyst & Ligand purge->catalyst heat Heat to Required Temperature catalyst->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Final Product

Generalized workflow for Palladium-catalyzed cross-coupling.

Conclusion

For researchers and drug development professionals, the choice between this compound and 5-Bromo-2-thiophenecarboxaldehyde is a strategic one. The iodo-derivative offers significantly higher reactivity, which can be advantageous for synthesizing complex molecules, improving yields, reducing reaction times, and enabling milder, more functional-group-tolerant conditions. While the bromo-derivative is a viable and often more economical alternative, it may require more forcing conditions and optimization to achieve comparable results. The selection should therefore be based on the specific requirements of the synthetic route, including desired yield, reaction scale, and economic considerations.

References

Reactivity comparison of iodo vs bromo thiophenecarboxaldehyde in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling is an indispensable tool for the formation of carbon-carbon bonds, pivotal in the synthesis of complex organic molecules for pharmaceuticals and materials science. The choice of the halide in the aryl halide coupling partner is a critical determinant of reaction efficiency, influencing reaction rates, yields, and the required reaction conditions. This guide provides an objective comparison of the reactivity of iodo- and bromo-thiophenecarboxaldehydes in Suzuki coupling reactions, supported by established chemical principles and illustrative experimental data.

The fundamental principle governing the reactivity of aryl halides in Suzuki coupling follows the order of bond dissociation energies: C-I < C-Br < C-Cl.[1][2] The weaker carbon-iodine bond is more susceptible to cleavage during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][3] Consequently, iodo-thiophenecarboxaldehydes are generally more reactive than their bromo- counterparts. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.

Quantitative Performance Comparison

While a direct, side-by-side experimental comparison of iodo- and bromo-thiophenecarboxaldehyde under identical Suzuki coupling conditions is not extensively documented in peer-reviewed literature, a comparative analysis can be drawn from studies on structurally similar substrates. The data presented below is compiled from various sources to illustrate the general performance trends.

Table 1: Illustrative Comparison of Iodo- vs. Bromo-Aryl Reactivity in Suzuki Coupling

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromothiophene-2-carboxylic acid derivative3-Chlorophenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/Water901671.5[4][5]
5-Bromothiophene-2-carboxylic acid derivative3-Acetylphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/Water901675.0[4][5]
2-IodothiophenePhenylboronic acidFe₃O₄@chitosan-PdK₂CO₃Ethanol/Water80198[6]
2-BromonaphthalenePhenylboronic acidFe₃O₄@chitosan-PdK₂CO₃Ethanol/Water80295[6]
5-IodonicotinaldehydePhenylboronic acidPd(OAc)₂/TPPTSK₂CO₃Acetonitrile/Water70Not SpecifiedHigh[1]
5-BromonicotinaldehydePhenylboronic acidPd(OAc)₂/TPPTSK₂CO₃Acetonitrile/Water80-1106-24Moderate to High[1]

Note: The data in this table is illustrative and compiled from different sources with varying reaction conditions and substrates. It serves to demonstrate the general trend of higher reactivity for iodo-substrates.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and adaptation of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura coupling of halo-thiophenecarboxaldehydes.

General Protocol for Suzuki-Miyaura Coupling

A flame-dried round-bottom flask is charged with the halo-thiophenecarboxaldehyde (1.0 eq.), the corresponding arylboronic acid (1.1-1.5 eq.), and a base (e.g., K₂CO₃, 2.0 eq.). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 ratio), is then added. The palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) is added under a positive pressure of the inert gas. The reaction mixture is then heated (typically between 80-110°C) and stirred vigorously for the required duration (typically 1-24 hours). Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)L2-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-B(OH)2, Base) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)L2-R' Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-R' Reductive_Elimination->Product R-X Aryl Halide (R-X) (Iodo or Bromo Thiophenecarboxaldehyde) R-X->Oxidative_Addition R'-B(OH)2 Boronic Acid (R'-B(OH)2) R'-B(OH)2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification prep_reagents Prepare Reagents & Solvents add_reactants Add Reactants, Catalyst, Base prep_reagents->add_reactants dry_glassware Oven-dry Glassware dry_glassware->add_reactants inert_atmosphere Establish Inert Atmosphere (Ar/N2) add_reactants->inert_atmosphere add_solvent Add Degassed Solvent inert_atmosphere->add_solvent heat_stir Heat and Stir add_solvent->heat_stir quench Quench Reaction heat_stir->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Column Chromatography) concentrate->purify characterize Characterize Product purify->characterize

Caption: A general experimental workflow for a Suzuki coupling reaction.

References

A Comparative Guide to Validating the Purity of Synthesized 5-Iodo-2-thiophenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of analytical techniques for validating the purity of 5-Iodo-2-thiophenecarboxaldehyde, a key building block in medicinal chemistry and materials science. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the necessary tools to accurately assess the quality of this important synthetic intermediate.

Comparison with Structural Analogs

The purity of synthesized this compound is often benchmarked against its precursors and other halogenated analogs. The table below summarizes key physical and analytical parameters for comparison.

ParameterThis compound5-Bromo-2-thiophenecarboxaldehyde5-Chloro-2-thiophenecarboxaldehyde2-Thiophenecarboxaldehyde
Molecular Formula C₅H₃IOSC₅H₃BrOSC₅H₃ClOSC₅H₄OS
Molecular Weight 238.05 g/mol 191.05 g/mol 146.59 g/mol 112.15 g/mol [1][2][3]
Appearance ---Clear yellow to brown liquid[4]Clear yellow to orange to red liquid[5]Clear colorless to yellow to brown liquid[6]
Boiling Point ---105-107 °C at 11 mmHg[4]99 °C at 21 mmHg198 °C at 760 mmHg[1]
Density ---1.607 g/mL at 25 °C[4]1.376 g/mL at 25 °C1.2 g/mL at 25 °C[1]
Refractive Index (n20/D) ---1.637[4]1.6041.591[1]

Analytical Techniques for Purity Validation

A multi-technique approach is essential for a comprehensive purity assessment of this compound. The following sections detail the experimental protocols for key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity determination.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a spectral width of 0-12 ppm.

    • Employ a relaxation delay of at least 5 seconds for accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Use a spectral width of 0-220 ppm.

    • A larger number of scans will be required compared to ¹H NMR.

Data Interpretation:

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aldehyde proton and the two thiophene ring protons. For comparison, the ¹H NMR data for 5-Bromo-2-thiophenecarboxaldehyde in CDCl₃ shows a singlet for the aldehyde proton at 9.79 ppm and two doublets for the thiophene protons at 7.53 ppm and 7.20 ppm.[4] The chemical shifts for this compound will be similar, with slight variations due to the different halogen substituent.

Common impurities to look for in the NMR spectrum include the starting material, 2-thiophenecarboxaldehyde, and any remaining iodinating agent or byproducts. For instance, if N-iodosuccinimide (NIS) is used for iodination, the presence of succinimide should be monitored.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique for quantifying the purity of a compound and detecting trace impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for improved peak shape). A typical gradient could be starting from 30% acetonitrile and increasing to 100% over a set time.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 340 nm.[7]

  • Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute as necessary.

Data Interpretation:

The purity of the sample is determined by the area percentage of the main peak in the chromatogram. The presence of impurities will be indicated by additional peaks. By comparing the retention times with known standards of potential impurities (e.g., 2-thiophenecarboxaldehyde), their identity can be confirmed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for identifying and quantifying volatile impurities.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

Data Interpretation:

The gas chromatogram will separate the components of the sample, and the mass spectrometer will provide a mass spectrum for each component. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (238 g/mol ) and characteristic fragmentation patterns. Aldehydes often show fragmentation by loss of a hydrogen atom (M-1) or the formyl group (M-29).[8] Impurities can be identified by their retention times and by comparing their mass spectra to a library of known compounds.

Visualizing the Purity Validation Workflow

The following diagrams illustrate the logical flow of the analytical process for validating the purity of synthesized this compound.

G Experimental Workflow for Purity Validation cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_data Data Evaluation cluster_result Final Assessment start Synthesized this compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr hplc HPLC-UV start->hplc gcms GC-MS start->gcms struct_confirm Structural Confirmation nmr->struct_confirm purity_quant Purity Quantification hplc->purity_quant impurity_id Impurity Identification gcms->impurity_id final_purity Final Purity Report struct_confirm->final_purity purity_quant->final_purity impurity_id->final_purity

Caption: A flowchart of the experimental workflow for purity validation.

G Decision Pathway for Purity Acceptance start Initial Purity Analysis (e.g., TLC, crude NMR) high_purity Purity > 98%? start->high_purity impurities_identified Impurities Identified? high_purity->impurities_identified No accept Acceptable Purity high_purity->accept Yes repurify Repurification (e.g., Crystallization, Chromatography) impurities_identified->repurify No further_analysis Characterize Impurities impurities_identified->further_analysis Yes repurify->start reject Unacceptable Purity further_analysis->reject

Caption: A decision tree for assessing the purity of the synthesized product.

By following these protocols and utilizing the comparative data, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the integrity and reliability of their subsequent scientific endeavors.

References

Spectroscopic Fingerprints: A Comparative Guide to 5-Iodo-2-thiophenecarboxaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the precise characterization of molecular isomers is a critical step. The positional isomerism of a substituent on an aromatic ring can dramatically alter a compound's biological activity, reactivity, and physical properties. This guide provides a detailed spectroscopic comparison of 5-Iodo-2-thiophenecarboxaldehyde and its isomers, offering a valuable resource for their unambiguous identification. By examining their unique signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), researchers can confidently distinguish between these closely related molecules.

Isomeric Landscape: The Thiophene Core

The focus of this guide is this compound and its two primary positional isomers: 4-Iodo-2-thiophenecarboxaldehyde and 3-Iodo-2-thiophenecarboxaldehyde. The different placement of the iodine atom on the thiophene ring leads to distinct electronic environments for the constituent atoms, which in turn gives rise to unique spectroscopic properties.

At a Glance: Spectroscopic Data Summary

Spectroscopic TechniqueThis compound4-Iodo-2-thiophenecarboxaldehyde3-Iodo-2-thiophenecarboxaldehyde
¹H NMR (δ, ppm) Aldehyde-H: 9.8 (s, 1H), Thiophene-H: 7.4 (s, 2H)[1]Data not availableData not available
¹³C NMR (δ, ppm) C=O: 181.1, Thiophene-C: 149.6, 138.2, 137.0, 87.8[1]Data not availableData not available
IR (cm⁻¹) Data not availableC=O stretch, Thiophene ring vibrations available[2]Data not available
Mass Spec. (m/z) Molecular Ion [M]⁺: 238Molecular Ion [M]⁺: 238Molecular Ion [M]⁺: 238

Experimental Protocols

The following are generalized experimental methodologies for acquiring the spectroscopic data presented in this guide. These protocols are based on standard practices for the analysis of thiophene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the iodo-2-thiophenecarboxaldehyde isomer is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are acquired on a 300 MHz or higher spectrometer. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer, typically using a proton-decoupled pulse sequence. A wider spectral width of 0-220 ppm is used. Due to the low natural abundance of ¹³C, a larger number of scans is required to obtain a clear spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • FTIR Analysis: The infrared spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A typical scan range is from 4000 to 400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC/MS).

  • Ionization: Electron ionization (EI) is a common method for this class of compounds, where the sample is bombarded with a high-energy electron beam to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). The detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Isomeric Relationship and Analysis Workflow

The following diagrams illustrate the structural differences between the isomers and the general workflow for their spectroscopic analysis.

Isomer_Structures Structures of Iodo-2-thiophenecarboxaldehyde Isomers cluster_5_iodo This compound cluster_4_iodo 4-Iodo-2-thiophenecarboxaldehyde cluster_3_iodo 3-Iodo-2-thiophenecarboxaldehyde node_5_iodo S / \nC=C |  | I--C-CHO node_4_iodo S / \nC-CI |  | C--C-CHO node_3_iodo S / \nCI-C |  | C--C-CHO

Caption: Molecular structures of the three positional isomers of Iodo-2-thiophenecarboxaldehyde.

Spectroscopic_Workflow Spectroscopic Analysis Workflow Sample Isomer Sample (5-Iodo, 4-Iodo, or 3-Iodo) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Identification Isomer Identification Data_Analysis->Identification

Caption: General workflow for the spectroscopic analysis and identification of isomers.

References

A Comparative Guide to Alternative Reagents for Cross-Coupling Reactions of 5-Iodo-2-thiophenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of thiophene scaffolds through cross-coupling reactions is a cornerstone in the synthesis of novel therapeutics and functional materials. 5-Iodo-2-thiophenecarboxaldehyde is a common starting material for these reactions due to the high reactivity of the carbon-iodine bond. However, factors such as cost, availability, and the desire for milder reaction conditions necessitate the exploration of alternative reagents. This guide provides an objective comparison of the performance of key alternatives to this compound in Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions, supported by experimental data.

Alternative Reagents at a Glance

The primary alternatives to this compound are other 5-halo-2-thiophenecarboxaldehydes and 5-formyl-2-thienylboronic acid. The reactivity of the halogenated derivatives in palladium-catalyzed cross-coupling reactions generally follows the trend of decreasing carbon-halogen bond strength: I > Br > Cl .[1] This trend dictates that iodo-derivatives typically offer higher yields under milder conditions, while chloro-derivatives may require more forcing conditions, such as higher temperatures and specialized catalysts.[1]

Another strategic alternative is the use of 5-formyl-2-thienylboronic acid , which reverses the roles of the coupling partners in a Suzuki-Miyaura reaction. This approach can be advantageous depending on the availability and stability of the desired coupling partners.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The following table summarizes the performance of 5-bromo-2-thiophenecarboxaldehyde and 5-formyl-2-thienylboronic acid in this reaction, providing a basis for comparison with the more reactive 5-iodo- counterpart.

Starting MaterialCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-2-thiophenecarboxaldehydePhenylboronic acid pinacol esterPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)85-901275[2]
4-Bromo-2-thiophenecarboxaldehyde3,5-Bis(trifluoromethyl)phenylboronic esterPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O (4:1)85-901285[2]
4-Bromo-2-thiophenecarboxaldehyde3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)85-901288[2]
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamideArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane--37-72[3]
5-Bromo-2-thiophenecarboxaldehydePhenylboronic acidPd(PPh₃)₄Na₂CO₃DMEReflux2~40-50[4]
5-Formyl-2-thiopheneboronic acidBromobenzenePd(PPh₃)₄Na₂CO₃DMEReflux2~60-70[4]

*Yields are estimated from graphical data in the reference for educational purposes.[4]

Performance in Stille and Sonogashira Coupling

While direct comparative data under identical conditions is scarce, the established reactivity trend (I > Br > Cl) remains a reliable indicator of performance.[1]

Stille Coupling: This reaction is valued for its tolerance of a wide range of functional groups.[1] Iodo-thiophenes are expected to react under milder conditions with lower catalyst loadings compared to bromo- and chloro-derivatives.[1]

Sonogashira Coupling: This reaction is pivotal for the synthesis of arylalkynes. The reactivity of the C-X bond is crucial, and while iodo- and bromo-thiophenes are commonly used, chloro-thiophenes can also be viable substrates, often facilitated by electron-withdrawing groups on the thiophene ring.[5][6]

Experimental Protocols

Suzuki-Miyaura Coupling of 4-Bromothiophene-2-carbaldehyde
  • Reaction Setup: To a round-bottom flask, add 4-bromothiophene-2-carbaldehyde (1.0 eq.), the desired arylboronic acid or ester (1.1-1.2 eq.), and potassium phosphate (2.0 eq.).

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) to the mixture.

  • Reaction: Heat the reaction mixture to 85-90 °C and stir for 12 hours.

  • Work-up: After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography.[2]

General Protocol for Stille Coupling
  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the 5-halo-2-thiophenecarboxaldehyde (1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%), and any additives like CuI in a degassed anhydrous solvent (e.g., DMF or toluene).

  • Reagent Addition: Add the organotin reagent (1.1-1.5 eq.).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until completion as monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction is quenched and worked up through extraction and purified by column chromatography.[1]

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 5-halo-2-thiophenecarboxaldehyde (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (2-5 mol%).

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2.0-3.0 eq.).

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise.

  • Reaction: Stir the reaction at room temperature or heat as required, monitoring by TLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture is filtered, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.[5][6]

Visualizing the Chemistry

Cross-Coupling Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Halo-thiophene, Coupling Partner, & Base B Add Degassed Solvent A->B C Purge with Inert Gas B->C D Add Palladium Catalyst C->D Under Inert Atmosphere E Heat and Stir D->E F Monitor Progress (TLC/GC-MS) E->F G Quench Reaction & Extract F->G Upon Completion H Dry and Concentrate G->H I Purify (Column Chromatography) H->I J J I->J Final Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Thiophene Derivatives in Anti-Inflammatory Signaling

Many thiophene-containing compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[7][8][9] These enzymes are crucial in the arachidonic acid cascade, which produces pro-inflammatory prostaglandins and leukotrienes.

G cluster_cox COX Pathway cluster_lox LOX Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation, Asthma) LOX->LTs Thiophene Thiophene-based Inhibitors Thiophene->COX Inhibition Thiophene->LOX Inhibition

Caption: Inhibition of COX and LOX pathways by thiophene derivatives.

Conclusion

The choice of reagent for cross-coupling with the 2-formylthiophene scaffold depends on a balance of reactivity, cost, and availability. While this compound offers the highest reactivity, its bromo- and even chloro- counterparts serve as viable and more economical alternatives, particularly for large-scale synthesis, albeit potentially requiring more optimized reaction conditions. Furthermore, employing 5-formyl-2-thienylboronic acid provides a strategic alternative that can be advantageous in specific synthetic routes. The provided data and protocols offer a foundation for researchers to make informed decisions when designing their synthetic strategies for novel thiophene-based molecules.

References

A Comparative Performance Analysis of 5-Iodo-2-thiophenecarboxaldehyde-Based Polymers and Alternative Thiophene Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance characteristics of polymers based on 5-Iodo-2-thiophenecarboxaldehyde. Due to the limited availability of direct experimental data for this specific polymer, this guide leverages data from the closely related poly(thiophene-2-carboxaldehyde) and established thiophene-based polymers, namely Poly(3-hexylthiophene) (P3HT) and Poly(3,4-ethylenedioxythiophene) (PEDOT), to provide a comprehensive benchmark. The inclusion of iodine and an aldehyde functional group on the thiophene ring is anticipated to significantly influence the polymer's properties, offering unique opportunities for further functionalization and application in drug development and organic electronics.

Data Presentation: A Comparative Analysis

The following tables summarize the known properties of poly(thiophene-2-carboxaldehyde) and provide a benchmark against the well-characterized P3HT and PEDOT polymers.

Table 1: Properties of Poly(thiophene-2-carboxaldehyde) [1]

PropertyValue
Appearance Dark greenish-black powder
Solubility Insoluble in common organic solvents (alcohols, ethers, acetonitrile). Partially soluble in acetone, THF, DMF, DMSO, and formic acid.
Melting Point 313 °C (decomposes)
UV-Vis Absorption Maxima (λmax) 443 nm, 657 nm, 746 nm
Morphology Globular particles forming clusters, with an average diameter of 121 nm (via SEM).

Table 2: Benchmark Performance of Alternative Thiophene-Based Polymers

PropertyPoly(3-hexylthiophene) (P3HT)Poly(3,4-ethylenedioxythiophene) (PEDOT)
Electrical Conductivity (Doped) 1 - 1000 S/cm1 - 5000 S/cm
Thermal Stability (TGA, 5% weight loss) ~400 °C~300 °C
Optical Band Gap ~1.9 - 2.1 eV~1.6 eV
Solubility Soluble in common organic solvents (e.g., chloroform, toluene)Generally insoluble, processed as a dispersion with a polyelectrolyte (e.g., PSS)
Common Applications Organic photovoltaics, organic field-effect transistorsTransparent conductive films, bioelectronics, sensors

Discussion on the Influence of Functional Groups:

  • 5-Iodo Substituent: The presence of an iodine atom at the 5-position of the thiophene ring is expected to influence the polymer's electronic properties and intermolecular packing. Iodine is an electron-withdrawing group, which can lower the HOMO and LUMO energy levels of the polymer, potentially affecting its charge transport characteristics and stability. Furthermore, the large atomic radius of iodine can induce steric effects that influence the planarity of the polymer backbone and, consequently, its solid-state packing and charge mobility.

  • 2-Carboxaldehyde Substituent: The aldehyde group at the 2-position offers a reactive site for post-polymerization modification. This functionality is particularly valuable for applications in drug delivery and biosensing, as it allows for the covalent attachment of biomolecules, targeting ligands, or therapeutic agents. However, the electron-withdrawing nature of the aldehyde group can also impact the electronic properties of the polymer.

Experimental Protocols

Synthesis of Poly(thiophene-2-carbaldehyde) via Acid Catalysis[1]

This protocol describes a method for the synthesis of poly(thiophene-2-carbaldehyde), a close structural analog of the target polymer.

Materials:

  • Thiophene-2-carbaldehyde (98.5%)

  • Methanol (98%)

  • Hydrochloric acid (35.5%)

  • Potassium hydroxide (KOH) solution (5%)

  • Deionized water

Procedure:

  • Dissolve 50 mmol (5.72 g) of thiophene-2-carbaldehyde in 25 ml of methanol in a suitable reaction vessel.

  • Add 10 ml of concentrated hydrochloric acid (35.5%) to the solution.

  • Allow the reaction mixture to stand at room temperature for 48 hours. The solution will initially turn yellow, then black, and a black precipitate will form.

  • Filter the precipitate and wash it sequentially with a 5% KOH solution, deionized water, and methanol.

  • Dry the resulting polymer at 105 °C for 48 hours. The final product is a dark greenish-black powder.

Characterization:

The synthesized polymer can be characterized using various techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups in the polymer.

  • ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: To elucidate the polymer structure.

  • UV-Vis Spectroscopy: To determine the optical absorption properties and estimate the bandgap.

  • Scanning Electron Microscopy (SEM): To observe the morphology of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Four-Point Probe Measurement: To determine the electrical conductivity of the polymer film (typically after doping).

Visualizations

Diagrams of Synthesis and Logical Relationships

The following diagrams illustrate the synthesis workflow for poly(thiophene-2-carboxaldehyde) and a logical comparison of the key features of the target polymer with its alternatives.

SynthesisWorkflow monomer This compound polymerization Polymerization (e.g., Acid Catalysis or Cross-Coupling) monomer->polymerization polymer Poly(5-Iodo-2- thiophenecarboxaldehyde) polymerization->polymer post_functionalization Post-Polymerization Functionalization polymer->post_functionalization Aldehyde Reactivity application Application (e.g., Drug Delivery, Biosensing) post_functionalization->application

Caption: Synthetic pathway for this compound-based polymers.

LogicalComparison Polymer Poly(this compound) - Expected High Thermal Stability - Tunable Electronic Properties - Post-Functionalization Capability P3HT P3HT - High Charge Carrier Mobility - Good Solubility - Established Processing Polymer->P3HT Comparison: - Processability - Electronic Performance PEDOT PEDOT - High Conductivity - Excellent Stability - Transparent Films Polymer->PEDOT Comparison: - Conductivity - Stability

Caption: Key feature comparison of thiophene-based polymers.

References

A Comparative Guide to HPLC Analysis for Purity Assessment of 5-Iodo-2-thiophenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of success. Impurities can drastically affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). 5-Iodo-2-thiophenecarboxaldehyde, a key building block in the synthesis of various therapeutic agents, is no exception. Ensuring its chemical purity is paramount.

High-Performance Liquid Chromatography (HPLC) stands out as the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. This guide provides a detailed comparison of HPLC with other analytical methods, supported by a comprehensive experimental protocol and representative data for the purity assessment of this compound.

Experimental Protocol: HPLC Purity Determination

This section outlines a standard reversed-phase HPLC (RP-HPLC) method suitable for determining the purity of this compound and separating it from potential impurities, such as unreacted starting materials or degradation products.

1. Instrumentation and Consumables

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: HPLC grade diluent (e.g., 50:50 acetonitrile/water mixture).

2. Chromatographic Conditions

  • Mobile Phase A: Ultrapure Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 70% A, 30% B

    • 2-15 min: Linear gradient to 20% A, 80% B

    • 15-18 min: Hold at 20% A, 80% B

    • 18-20 min: Return to 70% A, 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample and Standard Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

4. Analysis and Calculation

  • Inject the prepared solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the purity of the sample using the area percent method, assuming all components have a similar response factor at the detection wavelength.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation and Comparison

Quantitative data from the HPLC analysis provides a clear measure of purity. Below, Table 1 summarizes typical performance data for the described method, while Table 2 compares HPLC with alternative analytical techniques.

Table 1: Representative HPLC Performance Data for this compound Analysis

ParameterRepresentative ValueDescription
Retention Time (t_R)~ 8.5 minThe time taken for the analyte to pass through the column, used for peak identification.
Purity by Area %> 99.0%The percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Limit of Detection (LOD)~ 0.1 ppm (0.00001%)[1]The lowest concentration of the analyte that can be reliably detected.[1]
Limit of Quantitation (LOQ)~ 0.3 ppm (0.00003%)[1]The lowest concentration of the analyte that can be accurately quantified.[1]
Resolution (Rs)> 2.0A measure of the separation between the main peak and the closest eluting impurity peak.

Table 2: Comparison of Purity Assessment Methods

MethodPrincipleSelectivity & SensitivityInformation ProvidedPrimary Use Case
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High / HighQuantitative purity, detection of non-volatile impurities.Gold standard for routine quality control and quantitative purity analysis.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility, followed by mass-based detection.Very High / Very HighIdentification and quantification of volatile impurities.[3]Analysis of residual solvents and volatile organic byproducts.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Moderate / LowStructural confirmation, identification of impurities, absolute purity (qNMR).[2][4]Structural elucidation and orthogonal purity check.[2][4]
Melting Point Determination Measurement of the temperature range over which a solid melts.[4]Low / Not ApplicableIndication of purity (impurities broaden and depress the melting range).[4]A rapid, simple, but non-specific preliminary purity check.[5]

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis, from initial sample handling to the final purity calculation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh Sample & Reference Standard p2 Dissolve in Diluent (0.1 mg/mL) p1->p2 p3 Filter through 0.45 µm Syringe Filter p2->p3 a1 Inject into HPLC System p3->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 UV Detection (254 nm) a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Purity (Area % Method) d1->d2 result Final Purity Report (>99.0%) d2->result

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion

For assessing the purity of this compound, HPLC is the most robust and reliable method for routine quality control. Its high resolving power allows for the separation and quantification of closely related impurities, which is often not possible with less selective methods like melting point determination.[6] While techniques like GC-MS and NMR spectroscopy are invaluable for identifying specific volatile impurities or confirming chemical structure, they are often used in a complementary role.[3] The HPLC method detailed here provides the accuracy, precision, and sensitivity required by researchers, scientists, and drug development professionals to ensure the quality and consistency of this critical chemical intermediate.

References

A Researcher's Guide to Iodo vs. Bromo Thiophene Derivatives: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of novel pharmaceuticals and functional materials, thiophene derivatives are indispensable building blocks. A critical decision facing researchers is the choice of halogenation—specifically, whether to employ iodo- or bromo-thiophene derivatives. This guide provides a comprehensive comparison of their cost-effectiveness, supported by experimental data and detailed protocols, to aid scientists and drug development professionals in making informed strategic decisions.

The fundamental trade-off between iodo- and bromo-thiophene derivatives lies in the balance between starting material cost and chemical reactivity.[1] Generally, iodo-aromatics are more expensive but exhibit higher reactivity, while bromo-aromatics are more cost-effective but may require more forceful reaction conditions.[1]

Quantitative Data Summary

Cost Comparison of Starting Materials

An initial analysis of commercially available starting materials reveals that iodinated thiophenes are consistently priced higher than their brominated analogs. This price difference is a significant factor, especially for large-scale synthesis.

Compound PairBrominated Compound Price (USD/g)Iodinated Compound Price (USD/g)Price Multiple (Iodo vs. Bromo)
2-Halothiophene~$0.50 - $1.50~$7.00 - $10.00~5-20x
3-Halothiophene~$1.50 - $3.00~$15.00 - $25.00~5-15x
2,5-Dihalothiophene~$2.00 - $4.00~$30.00 - $50.00~10-25x

Note: Prices are approximate, based on catalog listings from major chemical suppliers, and are subject to change. The cost can vary significantly based on purity and quantity.

Reactivity and Performance in Cross-Coupling Reactions

The higher reactivity of iodo-thiophenes stems from the lower bond dissociation energy of the Carbon-Iodine (C-I) bond compared to the Carbon-Bromine (C-Br) bond. This facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often rate-determining.[2][3] This enhanced reactivity can translate to milder reaction conditions, lower catalyst loadings, shorter reaction times, and higher yields.

The general order of reactivity for halogens in these reactions is: I > Br > Cl.[4][5]

Reaction TypeSubstrateTypical ConditionsYield (%)Key Observations
Suzuki-Miyaura Coupling Iodo-thiophenePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, Room Temp to 80°C>90%Reactions often proceed to high yields at lower temperatures compared to bromo-thiophenes.
Bromo-thiophenePd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80-100°C, 12-24h~80-95%Requires elevated temperatures to achieve comparable results to iodo-thiophenes.[6][7][8]
Buchwald-Hartwig Amination Iodo-pyridinePd(OAc)₂, Xantphos, Cs₂CO₃HighThe higher reactivity of the C-I bond allows for high chemoselectivity, enabling reactions at the C-I bond while leaving a C-Br bond on the same molecule intact.[9]
Bromo-pyridinePd(OAc)₂, Xantphos, Cs₂CO₃Moderate to HighCan be more challenging, sometimes requiring more specialized ligands or harsher conditions.[8][9]
Stille Coupling Iodo-thiophenePd(PPh₃)₄, LiCl, DMF, 40-80°CHighThe reactivity trend generally favors iodides, allowing for milder conditions.[10][11]
Bromo-thiophenePd(PPh₃)₄, CuI, DMF, 80-100°CGood to HighOften requires additives like Cu(I) salts to facilitate the reaction.[10][12]

Experimental Protocols

Below are representative protocols for the Suzuki-Miyaura cross-coupling reaction, illustrating the typical conditions for both an iodo- and a bromo-thiophene derivative.

Protocol 1: Suzuki-Miyaura Coupling of 2-Iodothiophene

This protocol is adapted from general procedures for high-reactivity aryl iodides.

Materials:

  • 2-Iodothiophene (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL) and Water (1 mL), degassed

Procedure:

  • To a flame-dried reaction tube, add 2-iodothiophene, the arylboronic acid, and potassium carbonate.

  • Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 80°C with vigorous stirring for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromothiophene

This protocol is based on established methodologies for aryl bromides.[7]

Materials:

  • 2-Bromothiophene (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 4 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol)

  • Toluene (4 mL), Ethanol (1 mL), and Water (1 mL), degassed

Procedure:

  • In a flame-dried round-bottom flask, combine 2-bromothiophene, the arylboronic acid, and sodium carbonate.

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄, under a positive pressure of inert gas.

  • Add the degassed solvent system (Toluene, Ethanol, and Water) via syringe.

  • Heat the reaction mixture to 90-100°C and stir for 12-24 hours.[7]

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, add water and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent in vacuo and purify the residue by flash column chromatography.

Visualizations

The following diagrams illustrate the key concepts in comparing iodo- and bromo-thiophene derivatives.

G Decision Workflow: Choosing a Halothiophene start Project Start cost Is starting material cost the primary driver? start->cost reactivity Is high reactivity or mild conditions required? cost->reactivity No scale Is this for large-scale synthesis? cost->scale Yes bromo Choose Bromo-Thiophene (More cost-effective) reactivity->bromo No iodo Choose Iodo-Thiophene (Higher reactivity) reactivity->iodo Yes scale->reactivity No scale->bromo Yes re_evaluate Re-evaluate for scale-up: Consider switching to Bromo-derivative and optimizing conditions iodo->re_evaluate

Caption: Decision workflow for selecting the appropriate halothiophene.

G Generalized Palladium Cross-Coupling Cycle cluster_0 Rate-Determining Step (Generally Faster for R-I) pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa R-X (Thiophene-I/Br) pdiil R-Pd(II)L₂-X (Intermediate) oa->pdiil trans Transmetalation (with R'-M) pdiil->trans pdiir R-Pd(II)L₂-R' trans->pdiir M-X re Reductive Elimination pdiir->re re->pd0 Catalyst Regeneration product R-R' (Coupled Product) re->product

Caption: Catalytic cycle for Palladium-catalyzed cross-coupling.

Conclusion and Recommendations

The choice between iodo- and bromo-thiophene derivatives is a strategic decision that hinges on a trade-off between cost, reactivity, and the specific goals of the synthesis.

  • For Early-Stage Research and Development: When rapid synthesis of diverse analogs and high yields under mild conditions are paramount, the higher reactivity of iodo-thiophene derivatives often justifies their greater expense.[1] They are ideal for establishing proof-of-concept and navigating complex synthetic pathways where efficiency is key.

  • For Large-Scale Synthesis and Process Optimization: When cost-effectiveness is the primary driver, bromo-thiophene derivatives are the preferred choice.[1] While they may necessitate harsher reaction conditions and more extensive optimization to achieve high yields, the significantly lower cost of the starting materials provides a compelling economic advantage for manufacturing at scale.

Ultimately, a hybrid approach is often most effective. Researchers may utilize the more reactive iodo-thiophenes during the initial discovery phase and then invest in developing a more economical process using bromo-thiophenes as the project progresses towards commercialization.[1]

References

Characterization of Byproducts in Reactions of 5-Iodo-2-thiophenecarboxaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, understanding and controlling byproduct formation is critical for optimizing reaction yields, simplifying purification processes, and ensuring the purity of the final active pharmaceutical ingredients. 5-Iodo-2-thiophenecarboxaldehyde is a versatile building block, but its reactivity can lead to several byproducts depending on the reaction conditions. This guide provides a comparative analysis of common byproducts in Suzuki-Miyura coupling, Sonogashira coupling, and aldol condensation reactions involving this substrate.

Common Byproducts Profile

The primary byproducts encountered in reactions with this compound include dehalogenated, homocoupled, and self-condensation products. The formation and prevalence of these impurities are highly dependent on the reaction type and specific conditions employed.

Table 1: Quantitative Comparison of Byproduct Formation in Key Reactions
Reaction TypePrimary ByproductOther Common ByproductsTypical Yield Range of ByproductFactors Influencing Formation
Suzuki-Miyura Coupling Dehalogenation (2-thiophenecarboxaldehyde)Homocoupling of boronic acid5-20% (Dehalogenation)Water content, base, catalyst, temperature
Sonogashira Coupling Homocoupling of alkyne (diynes)Dehalogenation, oligomers<5% (with optimization)Oxygen presence, catalyst loading, base
Aldol Self-Condensation (E)-3-(5-iodo-2-thienyl)-2-(5-iodo-2-thienylmethyl)prop-2-enalPolymeric materialsVariable (highly condition-dependent)Base concentration, temperature, reaction time

Note: Yields are estimates based on related compounds and can vary significantly.

Byproduct Analysis in Common Synthetic Routes

Suzuki-Miyura Coupling

This palladium-catalyzed cross-coupling reaction is a staple for forming carbon-carbon bonds. However, with substrates like this compound, a notable byproduct is the dehalogenated 2-thiophenecarboxaldehyde.

Key Byproducts and Formation Mechanisms:

  • Dehalogenation: The loss of the iodine atom to yield 2-thiophenecarboxaldehyde is a significant side reaction. This is often promoted by the presence of water in the solvent system, which can act as a proton source.[1] Studies on similar di-halogenated thiophenes have shown that minimizing water content is crucial to suppress this pathway.[1] A proposed mechanism involves the protonolysis of the organopalladium intermediate.

  • Homocoupling: Dimerization of the boronic acid reagent can also occur, leading to biphenyl or other symmetric biaryl impurities.

Alternative Reactions and Mitigation Strategies:

To minimize dehalogenation, anhydrous reaction conditions can be attempted, though this may sometimes impede the desired coupling reaction.[1] Screening different palladium catalysts, ligands, and bases is also recommended to optimize the selectivity for the cross-coupled product. The reactivity of aryl iodides is generally high, which can sometimes favor the desired reaction over side reactions compared to aryl bromides.[2]

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the synthesis of substituted alkynes. The primary byproduct of concern in this reaction is the homocoupling of the terminal alkyne partner.

Key Byproducts and Formation Mechanisms:

  • Alkyne Homocoupling (Diyne Formation): This is a common side reaction catalyzed by the copper co-catalyst, especially in the presence of oxygen. This leads to the formation of a symmetrical diyne from the alkyne starting material.

  • Dehalogenation: Similar to the Suzuki coupling, dehalogenation of this compound can also occur, though it is typically less prevalent.

Alternative Reactions and Mitigation Strategies:

The extent of homocoupling can be significantly reduced by running the reaction under an inert atmosphere. Modified protocols using a hydrogen/inert gas mixture have been shown to reduce diyne formation to as little as 2%.[3][4] Copper-free Sonogashira coupling protocols are also an effective alternative to circumvent the issue of alkyne homocoupling.

Aldol Self-Condensation

The aldehyde functional group of this compound is susceptible to base-catalyzed self-condensation.

Key Byproducts and Formation Mechanisms:

  • Self-Condensation Product: In the presence of a base, the enolate of one molecule of this compound can attack the carbonyl group of another molecule. The resulting aldol addition product can then dehydrate, especially with heating, to form an α,β-unsaturated carbonyl compound.[5][6]

  • Polymerization: Under forcing conditions, polymerization can lead to a complex mixture of oligomeric byproducts.

Alternative Reactions and Mitigation Strategies:

To avoid self-condensation, it is crucial to use non-basic conditions when the aldehyde is intended to be preserved during a reaction at another site of the molecule. If an aldol-type reaction is desired with another partner (a crossed-aldol condensation), careful selection of reactants and conditions is necessary. For example, using a ketone partner with more acidic α-hydrogens can favor the crossed product over self-condensation.[6]

Experimental Protocols

Protocol 1: Suzuki-Miyura Coupling

A general procedure for the Suzuki-Miyura coupling of a 5-halonicotinaldehyde, which can be adapted for this compound, involves the following steps:

  • A mixture of the this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.) is prepared in a suitable solvent system (e.g., 1,4-dioxane/water).

  • The reaction mixture is thoroughly degassed with an inert gas (e.g., argon) for 15-30 minutes.[2]

  • The mixture is then heated (typically 60-80°C for aryl iodides) and stirred vigorously.[2]

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated.

  • The crude product is purified by column chromatography.

Protocol 2: Characterization by NMR and Mass Spectrometry

Characterization of the reaction mixture and isolated byproducts is essential.

  • NMR Spectroscopy:

    • Dissolve a sample of the crude reaction mixture or the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra. The presence of 2-thiophenecarboxaldehyde can be identified by the disappearance of the signal corresponding to the iodine-bound carbon and the appearance of a proton signal in its place. Homocoupling and self-condensation products will show more complex spectra with characteristic shifts for the newly formed bonds.[7]

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using an HRMS instrument (e.g., Orbitrap with ESI).

    • The exact mass measurement allows for the unambiguous determination of the elemental formula of the byproducts, distinguishing them from the desired product.[8]

Visualizing Reaction Pathways and Workflows

Suzuki_Byproducts cluster_suzuki Suzuki-Miyura Coupling A This compound C Desired Product (5-Aryl-2-thiophenecarboxaldehyde) A->C Pd Catalyst, Base D Dehalogenation Byproduct (2-thiophenecarboxaldehyde) A->D H+ source (e.g., H2O) B Ar-B(OH)2 B->C Pd Catalyst, Base E Homocoupling Byproduct (Ar-Ar) B->E Self-coupling

Byproduct pathways in Suzuki-Miyura coupling.

Experimental_Workflow start Reaction Setup (Inert Atmosphere) reaction Reaction Monitoring (TLC, GC-MS) start->reaction Heating workup Aqueous Workup & Extraction reaction->workup Reaction Complete purification Column Chromatography workup->purification analysis Characterization (NMR, HRMS) purification->analysis end Pure Product & Byproducts analysis->end

General experimental and analytical workflow.

References

A Comparative Guide to the Synthetic Utility of 5-Iodo-2-thiophenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. The thiophene moiety, a common motif in a plethora of bioactive molecules and organic electronic materials, often requires tailored modifications to achieve desired properties. Among the various building blocks utilized for this purpose, 5-Iodo-2-thiophenecarboxaldehyde stands out as a highly versatile and reactive intermediate. This guide provides a comprehensive comparison of the synthetic utility of this compound with its primary alternative, 5-bromo-2-thiophenecarboxaldehyde, focusing on their performance in key cross-coupling reactions and other synthetic transformations.

Reactivity Profile: The Halogen Advantage

The synthetic utility of 5-halo-2-thiophenecarboxaldehydes is intrinsically linked to the nature of the halogen substituent. The reactivity of these compounds in palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation, follows a well-established trend: I > Br > Cl. This hierarchy is a direct consequence of the carbon-halogen bond dissociation energy; the weaker carbon-iodine bond facilitates the often rate-determining oxidative addition step in the catalytic cycle, leading to faster reactions and milder conditions.

Comparative Performance in Cross-Coupling Reactions

While direct, side-by-side quantitative comparisons under identical conditions are not always available in the literature, the established reactivity principles allow for a robust comparative analysis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl and vinyl-aryl structures. Due to its higher reactivity, this compound is expected to offer significant advantages over its bromo counterpart.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

FeatureThis compound (Predicted)5-Bromo-2-thiophenecarboxaldehyde (Reported Data for Analogs[1])
Relative Reactivity HighModerate
Typical Reaction Conditions Milder conditions (lower temperatures, shorter reaction times)Standard conditions (e.g., 90 °C)
Catalyst Loading Potentially lower catalyst loading requiredStandard catalyst loading
Yields Generally high to excellentGood to high (e.g., 65-80% for pentyl 5-bromothiophene-2-carboxylate with various arylboronic acids)

Experimental Protocol: Suzuki-Miyaura Coupling

A representative protocol for the Suzuki-Miyaura coupling of a 5-halo-2-thiophenecarboxaldehyde is as follows:

  • To a reaction vessel, add the 5-halo-2-thiophenecarboxaldehyde (1.0 eq.), the arylboronic acid (1.2 eq.), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq.).

  • Add a degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.

  • Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Under the inert atmosphere, add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).

  • Heat the reaction mixture with vigorous stirring at a temperature ranging from 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: 5-Halo-2-thiophenecarboxaldehyde, Arylboronic Acid, Base solvent Add Degassed Solvent start->solvent purge Purge with Inert Gas solvent->purge catalyst Add Pd Catalyst purge->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool and Quench monitor->cool extract Extract with Organic Solvent cool->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product Isolated Product purify->product

A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynylated thiophenes. The superior reactivity of the iodo-derivative is particularly advantageous in this reaction.[2][3]

Table 2: Comparative Performance in Sonogashira Coupling

FeatureThis compound5-Bromo-2-thiophenecarboxaldehyde
Relative Reactivity HighModerate
Typical Reaction Conditions Often proceeds at room temperature or with mild heatingGenerally requires elevated temperatures
Catalyst System Pd/Cu co-catalysis or copper-free conditionsTypically requires Pd/Cu co-catalysis
Yields Generally high to excellentModerate to good

Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling is as follows:

  • In a dry Schlenk flask under an inert atmosphere, combine the 5-halo-2-thiophenecarboxaldehyde (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Add a degassed anhydrous solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.).

  • Add the terminal alkyne (1.1-1.5 eq.) dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat as required, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, wash with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.[2][3]

Sonogashira_Catalytic_Cycle cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Ar_Alkyne Ar-Pd(II)L_n-C≡CR PdII_ArX->PdII_Ar_Alkyne Transmetalation Product Ar-C≡CR PdII_Ar_Alkyne->Product Reductive Elimination CuI Cu(I)X Cu_Alkyne Cu(I)-C≡CR CuI->Cu_Alkyne Deprotonation (R-C≡CH, Base) Cu_Alkyne->PdII_ArX To Transmetalation

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-Iodo-2-thiophenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe and Compliant Disposal

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Iodo-2-thiophenecarboxaldehyde (CAS No. 5370-19-4). Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, the following procedures are based on its chemical properties as a halogenated organic aldehyde and general principles of hazardous waste management.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This information is critical for assessing potential hazards and determining appropriate handling procedures.

PropertyValue
CAS Number 5370-19-4[1][2]
Molecular Formula C₅H₃IOS[1][2]
Molecular Weight 238.05 g/mol [1][2]
Density 2.113 g/cm³[1]
Boiling Point 283.6°C at 760 mmHg[1]
Flash Point 125.3°C[1]

Experimental Protocol for Disposal

The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound. This protocol is a general guideline and should be adapted to comply with your institution's specific hazardous waste management policies and local regulations.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A laboratory coat

  • All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.

2. Waste Segregation and Collection:

  • As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams.[3][4][5][6]

  • Collect all waste containing this compound, including residual amounts in containers, contaminated materials (e.g., pipette tips, weighing paper), and solutions, in a designated hazardous waste container.

  • The container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tightly fitting lid.

3. Labeling of Hazardous Waste:

  • The waste container must be clearly labeled with the words "Hazardous Waste."

  • The full chemical name, "this compound," and the CAS number, "5370-19-4," must be included on the label.

4. Storage of Waste:

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and cool secondary containment area.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, bases, and reducing agents.

5. Final Disposal:

  • The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[7]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

Note on Aldehyde Reactivity: Aldehydes as a class can be reactive. While a specific neutralization protocol for this compound is not available, it is crucial to avoid mixing it with incompatible chemicals. If there is a need to treat the waste before disposal, consult with a qualified chemist or your EHS department.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Step 1: Wear Appropriate PPE B Step 2: Segregate Halogenated Waste A->B Safety First C Step 3: Collect in Designated Container B->C Prevent Cross-Contamination D Step 4: Label Container Correctly C->D Ensure Proper Identification E Step 5: Store Safely in Secondary Containment D->E Maintain Safe Storage F Step 6: Contact EHS for Disposal E->F Compliance with Institutional Policy G Step 7: Professional Hazardous Waste Disposal F->G Final Compliant Disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 5-Iodo-2-thiophenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 5-Iodo-2-thiophenecarboxaldehyde (CAS No. 5370-19-4). Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Hazard Identification and Classification

This compound is a halogenated aromatic compound that presents several health hazards. The following table summarizes its hazard statements.

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed.[1]
Acute Toxicity, DermalH312: Harmful in contact with skin.[1]
Skin Corrosion/IrritationH315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation.[1]
Acute Toxicity, InhalationH332: Harmful if inhaled.[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValue
CAS Number 5370-19-4[1][2][3][4][5]
Molecular Formula C₅H₃IOS[2][5][6]
Molecular Weight 238.05 g/mol [1][2][4][5][6]
Appearance Powder[1]
Melting Point 50-51 °C[1]
Boiling Point 283.6 °C at 760 mmHg[3]
Flash Point 125.3 °C[3]
Storage Temperature 2-8 °C, in a dry, inert atmosphere and kept in the dark.[2][4][5]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following table outlines the required PPE.

Body PartRequired PPEStandard/Specification
Eyes/Face Safety goggles or face shield.EN 166 or equivalent.
Hands Chemical-resistant gloves (e.g., Nitrile rubber).Inspect gloves before use.
Body Laboratory coat, long-sleeved.N/A
Respiratory Use in a well-ventilated area or under a fume hood.N/A

Handling and Storage Procedures

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

Handling:

  • Avoid contact with skin and eyes.[7]

  • Do not breathe dust or vapor.

  • Wash hands thoroughly after handling.

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

Storage:

  • Keep the container tightly closed.

  • Store in a cool, dry, and well-ventilated place.[7]

  • Store at 2-8°C.[2][4][5]

  • Keep in a dark place under an inert atmosphere.[4]

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

Exposure RouteFirst Aid Measures
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
If on Skin Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[1]
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1]

Disposal Plan

As a halogenated organic compound, this compound and its containers must be disposed of as hazardous waste.

  • Waste Collection: Collect waste material in a designated, labeled, and sealed container for halogenated organic waste.[8]

  • Container Disposal: Dispose of the contaminated container to a hazardous or special waste collection point.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe Proceed prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace Proceed handling_weigh Weigh Compound prep_workspace->handling_weigh Proceed handling_exp Perform Experiment handling_weigh->handling_exp Proceed cleanup_decontaminate Decontaminate Glassware handling_exp->cleanup_decontaminate Complete cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate Proceed cleanup_dispose Dispose of Waste cleanup_segregate->cleanup_dispose Proceed cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe Complete

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.